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praeroside IV

Cat. No.: B15139865
M. Wt: 408.4 g/mol
InChI Key: BPBRRMGZTUDRDI-LDSJTTMQSA-N
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Description

Praeroside IV is a useful research compound. Its molecular formula is C20H24O9 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O9 B15139865 praeroside IV

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24O9

Molecular Weight

408.4 g/mol

IUPAC Name

(9R)-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-h]chromen-2-one

InChI

InChI=1S/C20H24O9/c1-20(2)13(27-19-17(25)16(24)15(23)12(8-21)26-19)7-10-11(29-20)5-3-9-4-6-14(22)28-18(9)10/h3-6,12-13,15-17,19,21,23-25H,7-8H2,1-2H3/t12-,13-,15-,16+,17-,19+/m1/s1

InChI Key

BPBRRMGZTUDRDI-LDSJTTMQSA-N

Isomeric SMILES

CC1([C@@H](CC2=C(O1)C=CC3=C2OC(=O)C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

Canonical SMILES

CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC4C(C(C(C(O4)CO)O)O)O)C

Origin of Product

United States

Foundational & Exploratory

Praeroside IV: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Praeroside IV, a natural compound of interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for key data and experimental insights.

Chemical Structure and Properties

This compound is a phenolic glycoside that has been isolated from plants of the Peucedanum genus, notably Peucedanum formosanum. Its chemical identity has been established through spectroscopic methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₂O₈--INVALID-LINK--
Molecular Weight 342.34 g/mol --INVALID-LINK--
IUPAC Name 1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one--INVALID-LINK--
SMILES CCC(=O)C1=CC(=C(C=C1)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)OC--INVALID-LINK--
PubChem CID 5321499--INVALID-LINK--
XLogP3 -0.9--INVALID-LINK--

Biological Activity: Anti-platelet Aggregation

Preliminary studies have identified this compound as having anti-platelet aggregation activity.[1] Research on the constituents of Peucedanum formosanum has shown that several isolated compounds, including this compound, contribute to this biological effect.[1]

At present, the specific signaling pathways through which this compound exerts its anti-platelet effects have not been elucidated in the available scientific literature. Further research is required to determine the precise mechanism of action.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound can be inferred from studies on the chemical constituents of Peucedanum species.

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from plant material, based on methodologies described for related compounds.[1]

G plant_material Dried Plant Material (e.g., Peucedanum formosanum roots) extraction Methanol Extraction plant_material->extraction Soaking partition Solvent Partitioning (e.g., with Chloroform and n-Butanol) extraction->partition Concentration & Partition chromatography Silica Gel Column Chromatography partition->chromatography Chloroform Fraction fractions Fraction Collection chromatography->fractions Elution with solvent gradient hplc Preparative HPLC fractions->hplc Further purification pure_compound Pure this compound hplc->pure_compound Isolation

Figure 1: Generalized workflow for the isolation of this compound.
Structural Elucidation

The determination of the chemical structure of this compound involves a combination of spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) spectral_data Analysis of Spectral Data nmr->spectral_data ms Mass Spectrometry (e.g., ESI-MS) ms->spectral_data structure Structure Elucidation of This compound spectral_data->structure

References

Praeroside IV: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeroside IV, an iridoid glycoside, has been identified as a constituent of Lamiophlomis rotata (Benth.) Kudo, a perennial herb with a long history of use in traditional Tibetan medicine. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its chemical characteristics. The information presented herein is intended to support further research and development of this potentially valuable natural product.

Natural Sources of this compound

Experimental Protocols for Isolation and Purification

The isolation of this compound from Lamiophlomis rotata involves a multi-step process of extraction and chromatography. The following is a generalized protocol based on methods for isolating iridoid glycosides from this plant.

Plant Material and Extraction
  • Plant Material Preparation: The whole plant or specific parts (e.g., roots and rhizomes) of Lamiophlomis rotata are collected, dried, and pulverized into a coarse powder.

  • Extraction: The powdered plant material is typically extracted with a polar solvent to efficiently isolate the glycosidic compounds. A common method is reflux extraction with methanol or ethanol. The extraction is usually repeated multiple times to ensure a comprehensive extraction of the target compounds.

Purification

The crude extract obtained is a complex mixture of various phytochemicals. Therefore, a series of chromatographic techniques are employed for the purification of this compound.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The iridoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is then subjected to column chromatography.

    • Macroporous Resin Chromatography: The fraction is often first passed through a macroporous resin column (e.g., D101 or HP-20) and eluted with a gradient of ethanol in water. This step helps in the initial separation and enrichment of the total iridoid glycosides.

    • Silica Gel Column Chromatography: Further purification is achieved using silica gel column chromatography with a gradient elution system, typically composed of chloroform and methanol in varying ratios.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is often accomplished using reversed-phase preparative HPLC (e.g., on a C18 column) with a mobile phase consisting of a gradient of methanol or acetonitrile in water.

The following diagram illustrates a typical workflow for the isolation of this compound from Lamiophlomis rotata.

Isolation_Workflow plant Dried Lamiophlomis rotata extraction Methanol Extraction plant->extraction partitioning Liquid-Liquid Partitioning (n-Butanol Fraction) extraction->partitioning macroporous Macroporous Resin Chromatography partitioning->macroporous silica Silica Gel Chromatography macroporous->silica prep_hplc Preparative HPLC silica->prep_hplc praeroside_iv Pure this compound prep_hplc->praeroside_iv

A generalized workflow for the isolation of this compound.

Quantitative Data

Currently, there is limited publicly available data specifically quantifying the yield of this compound from Lamiophlomis rotata. The concentration of phytochemicals in plants can vary significantly based on factors such as the geographical location of collection, harvest time, and the specific plant part used. However, studies on the total iridoid glycoside content in L. rotata can provide an estimate of the potential abundance of this class of compounds.

Plant PartTotal Iridoid Glycoside Content (% of dry weight)Reference
Whole PlantVaries[1]
Roots/RhizomesGenerally higher concentration[2]

Note: The table above is a general representation and specific yields of this compound would require dedicated quantitative analysis.

Biological Activity and Signaling Pathways

While the bioactivity of the total iridoid glycoside extract from Lamiophlomis rotata has been investigated for its anti-inflammatory and analgesic properties, specific studies detailing the mechanism of action and effects on cellular signaling pathways of pure this compound are not extensively documented in the available literature. Research on other iridoid glycosides suggests that their biological effects can be mediated through various signaling pathways, including those involved in inflammation and immune response. Further investigation is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

The following diagram represents a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of other iridoid glycosides.

Hypothetical_Signaling_Pathway praeroside_iv This compound receptor Cell Surface Receptor praeroside_iv->receptor Binds downstream_kinase Downstream Kinase Cascade receptor->downstream_kinase Activates/Inhibits transcription_factor Transcription Factor (e.g., NF-κB) downstream_kinase->transcription_factor Phosphorylates gene_expression Modulation of Gene Expression (e.g., Inflammatory Cytokines) transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory Effect) gene_expression->cellular_response

A hypothetical signaling pathway for this compound's action.

Conclusion

This compound is a naturally occurring iridoid glycoside found in Lamiophlomis rotata. Its isolation requires a systematic approach involving solvent extraction and multiple chromatographic steps. While the general biological activities of extracts from L. rotata are known, further research is needed to fully characterize the specific pharmacological properties, mechanism of action, and quantitative yield of this compound. This guide provides a foundational resource for scientists and researchers to advance the study of this promising natural compound for potential therapeutic applications.

References

An In-depth Technical Guide on the Core Praeroside IV Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeroside IV, an iridoid glycoside found in plants of the Veronica genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and ensuring a sustainable supply. This technical guide delineates the putative biosynthetic pathway of this compound, integrating current knowledge of iridoid biosynthesis. The pathway commences with the cyclization of 8-oxogeranial to form the core iridoid skeleton, followed by a series of hydroxylation and glycosylation steps. While the early stages of iridoid biosynthesis are well-characterized, the late-stage tailoring enzymes, specifically the cytochrome P450 hydroxylase and UDP-glycosyltransferase responsible for the final steps in this compound formation, are yet to be definitively identified. This guide presents a hypothesized pathway based on analogous biosynthetic routes for similar iridoid glycosides, such as aucubin and catalpol, which are also found in Veronica species. Detailed experimental protocols for the characterization of the key enzyme families involved are provided, alongside a framework for the quantitative analysis of this compound and its precursors.

Introduction

Iridoids are a large class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They exhibit a wide range of biological activities and are often found as glycosides in numerous plant species. This compound is an iridoid glycoside that has been isolated from various Veronica species (Plantaginaceae)[1][2][3]. The elucidation of its biosynthetic pathway is a key objective for enabling biotechnological production and for understanding the chemical diversity of this plant genus. This document provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from the initial cyclization of the iridoid scaffold to the final glycosylation step.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of iridoid biosynthesis, which can be broadly divided into three stages: (1) formation of the iridoid skeleton, (2) modifications of the iridoid core, and (3) glycosylation.

Formation of the Iridoid Skeleton

The pathway begins with geranyl pyrophosphate (GPP), which is synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids. A series of enzymatic reactions converts GPP to the key intermediate 8-oxogeranial. The cyclization of 8-oxogeranial is catalyzed by an iridoid synthase (ISY) to form the characteristic bicyclic iridoid structure. This part of the pathway, leading to intermediates like nepetalactol, has been extensively studied in other iridoid-producing plants[4].

Putative Late-Stage Modifications: Hydroxylation and Glycosylation

Following the formation of the initial iridoid skeleton, a series of oxidative modifications are catalyzed by cytochrome P450 monooxygenases (CYPs). In the proposed pathway for this compound, it is hypothesized that an iridoid precursor, such as 8-epi-iridodial, undergoes hydroxylation. Based on the biosynthesis of structurally related iridoids like aucubin and catalpol, a key intermediate is likely deoxygeniposidic acid, which is then hydroxylated to form geniposidic acid and subsequently bartsioside and aucubin[5][6][7]. The conversion of aucubin to catalpol involves an epoxidation step, also likely catalyzed by a CYP[8].

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the iridoid aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a sugar residue from an activated sugar donor, typically UDP-glucose, to a wide range of acceptor molecules[9][10]. The specific UGT responsible for the glycosylation step in this compound biosynthesis has not yet been characterized.

  • dot

    Praeroside_IV_Biosynthesis GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial HGO Iridodial 8-epi-Iridodial Oxogeranial->Iridodial ISY Deoxyloganic_acid 8-epi-Deoxyloganic Acid Iridodial->Deoxyloganic_acid Aucubin Aucubin (Putative Precursor) Deoxyloganic_acid->Aucubin Catalpol Catalpol (Putative Precursor) Aucubin->Catalpol Praeroside_IV This compound Catalpol->Praeroside_IV P450_hydroxylase, UGT (Putative) GES Geraniol Synthase (GES) G8H Geraniol 8-Hydroxylase (G8H) (CYP76 Family) HGO 8-Hydroxygeraniol Oxidoreductase (HGO) ISY Iridoid Synthase (ISY) P450_hydroxylase Cytochrome P450 Hydroxylase (Putative) UGT UDP-Glycosyltransferase (UGT) (Putative)

    Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data on the concentrations of this compound and its biosynthetic intermediates in Veronica species. To facilitate future research, the following table provides a template for summarizing such data once it becomes available through experimental analysis.

CompoundPlant TissueConcentration (µg/g dry weight)Analytical MethodReference
GeraniolLeavesData not availableGC-MS
8-OxogeranialLeavesData not availableLC-MS/MS
AucubinLeavesData not availableHPLC-UV, LC-MS[5][6]
CatalpolLeavesData not availableHPLC-UV, LC-MS[5][6]
This compoundLeavesData not availableHPLC-UV, LC-MS
This compoundRootsData not availableHPLC-UV, LC-MS

Experimental Protocols

The following sections detail generalized experimental protocols for the identification and characterization of the key enzymes presumed to be involved in the later stages of this compound biosynthesis.

Identification and Characterization of a Candidate Cytochrome P450 Hydroxylase
  • Objective: To identify and functionally characterize the CYP450 enzyme responsible for the hydroxylation of an iridoid precursor in the this compound pathway.

  • Methodology:

    • Candidate Gene Identification: Perform transcriptome analysis of Veronica species known to produce this compound. Identify candidate CYP genes that are co-expressed with known iridoid biosynthesis genes (e.g., GES, G8H, ISY). Prioritize candidates from CYP families known to be involved in terpenoid metabolism[11][12][13].

    • Heterologous Expression: Clone the full-length cDNA of candidate CYPs into an expression vector (e.g., pYES-DEST52 for yeast or pET-28a for E. coli). Express the recombinant proteins in a suitable host system. Yeast (Saccharomyces cerevisiae) is often preferred for plant P450s as it is a eukaryote and possesses the necessary P450 reductases[14].

    • Enzyme Assays:

      • Prepare microsomes from yeast cultures expressing the candidate CYP.

      • Incubate the microsomes with a putative iridoid substrate (e.g., catalpol, if further hydroxylation is hypothesized, or a precursor) and NADPH.

      • The reaction mixture should contain:

        • 100 mM potassium phosphate buffer (pH 7.5)

        • 100-500 µM iridoid substrate (dissolved in DMSO)

        • 1 mM NADPH

        • Microsomal protein (50-200 µg)

      • Incubate at 30°C for 1-2 hours.

      • Stop the reaction by adding an equal volume of ethyl acetate or by flash-freezing.

    • Product Analysis: Extract the reaction products with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol. Analyze the products by HPLC-MS/MS to identify the hydroxylated iridoid. Compare the retention time and mass spectrum with an authentic standard of the expected product if available.

  • dot

    CYP450_Workflow start Start: Identify Candidate CYPs (Transcriptomics) clone Clone Candidate Genes into Expression Vector start->clone express Heterologous Expression (e.g., Yeast) clone->express prepare Prepare Microsomes express->prepare assay Enzyme Assay with Iridoid Substrate and NADPH prepare->assay analyze Product Analysis (LC-MS/MS) assay->analyze end End: Characterize Function analyze->end

    Caption: Experimental workflow for CYP450 characterization.

Identification and Characterization of a Candidate UDP-Glycosyltransferase (UGT)
  • Objective: To identify and functionally characterize the UGT responsible for the final glycosylation step in this compound biosynthesis.

  • Methodology:

    • Candidate Gene Identification: Similar to the CYP450 approach, use transcriptomic data from a this compound-producing Veronica species to identify UGT genes co-expressed with other pathway genes. Focus on UGT families known to be involved in the glycosylation of secondary metabolites[15][16][17].

    • Heterologous Expression: Clone the candidate UGT cDNAs into an E. coli expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or His-tag). Express and purify the recombinant UGT proteins.

    • Enzyme Assays:

      • Incubate the purified UGT with the putative iridoid aglycone acceptor and UDP-glucose as the sugar donor.

      • The reaction mixture should contain:

        • 50 mM Tris-HCl buffer (pH 7.0)

        • 1-5 µg of purified UGT enzyme

        • 1 mM iridoid aglycone substrate

        • 2 mM UDP-glucose

      • Incubate at 30°C for 30-60 minutes.

      • Terminate the reaction by adding an equal volume of methanol.

    • Product Analysis: Centrifuge the reaction mixture to pellet the precipitated protein. Analyze the supernatant directly by HPLC-MS/MS to detect the formation of the glycosylated product (this compound). Compare with an authentic standard.

  • dot

    UGT_Workflow start Start: Identify Candidate UGTs (Transcriptomics) clone Clone Candidate Genes into Expression Vector start->clone express Heterologous Expression (e.g., E. coli) clone->express purify Purify Recombinant Protein express->purify assay Enzyme Assay with Aglycone and UDP-Glucose purify->assay analyze Product Analysis (LC-MS/MS) assay->analyze end End: Characterize Function analyze->end

    Caption: Experimental workflow for UGT characterization.

Quantitative Analysis of this compound and Intermediates
  • Objective: To quantify the levels of this compound and its precursors in different tissues of Veronica species.

  • Methodology:

    • Sample Preparation: Harvest plant tissues (leaves, stems, roots) and immediately freeze in liquid nitrogen. Lyophilize the tissues and grind to a fine powder.

    • Extraction: Extract a known amount of dried plant powder (e.g., 100 mg) with a suitable solvent, such as 80% methanol. Sonication or pressurized liquid extraction can be used to improve extraction efficiency[18][19][20].

    • Solid-Phase Extraction (SPE) Cleanup: To remove interfering compounds, pass the crude extract through an SPE cartridge (e.g., C18). Elute the iridoids with methanol.

    • LC-MS/MS Analysis:

      • Use a reverse-phase C18 column for separation.

      • Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

      • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

      • Develop MRM transitions for each target compound (precursor ion -> product ion).

    • Quantification: Create a calibration curve using authentic standards of each analyte to determine their concentrations in the plant extracts.

Conclusion

The biosynthetic pathway of this compound is a promising area of research with implications for the sustainable production of this and other valuable iridoid glycosides. While the early steps of the pathway are reasonably well understood, the specific enzymes responsible for the late-stage hydroxylation and glycosylation reactions remain to be elucidated. The experimental approaches outlined in this guide provide a roadmap for the identification and characterization of these missing enzymatic steps. Future work in this area, combining transcriptomics, heterologous expression, and detailed enzymatic and phytochemical analysis, will be essential to fully unravel the biosynthesis of this compound and to enable its biotechnological production.

References

Praeroside IV: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeroside IV is a naturally occurring pyranocoumarin glycoside isolated from the roots of plants such as Angelica furcijuga and Peucedanum praeruptorum. Emerging research has highlighted its potential therapeutic properties, particularly its hepatoprotective and anti-inflammatory activities. This technical guide provides a comprehensive overview of the biological activity screening of this compound, presenting available quantitative data, detailed experimental protocols for key cited experiments, and visual representations of relevant biological pathways and workflows.

Hepatoprotective Activity

This compound has demonstrated significant hepatoprotective effects in preclinical models of liver injury. The primary evidence for this activity comes from studies using a D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury model in mice.

Quantitative Data: In Vivo Hepatoprotective Activity
CompoundDoseAnimal ModelInduction AgentKey FindingsReference
This compound25 mg/kg (i.p.)MiceD-GalN/LPSProtected against liver injury[1]
Experimental Protocol: D-GalN/LPS-Induced Liver Injury in Mice

This protocol is based on the methodology described in the key cited literature[1].

1. Animals: Male mice are used for this model.

2. Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.

3. Grouping: Mice are randomly divided into the following groups:

  • Control Group: Receives a vehicle (e.g., saline or DMSO).
  • D-GalN/LPS Group: Receives D-galactosamine and lipopolysaccharide to induce liver injury.
  • This compound Treatment Group: Receives this compound at a predetermined dose (e.g., 25 mg/kg, intraperitoneally) prior to the administration of D-GalN/LPS.
  • Positive Control Group (Optional): Receives a known hepatoprotective agent (e.g., silymarin).

4. Induction of Liver Injury:

  • D-galactosamine (dissolved in saline) is administered intraperitoneally.
  • Lipopolysaccharide (dissolved in saline) is administered intraperitoneally shortly after D-GalN.

5. Sample Collection:

  • Blood samples are collected at a specified time point after D-GalN/LPS administration (e.g., 8 hours) for biochemical analysis.
  • Liver tissues are harvested for histopathological examination and further biochemical assays.

6. Assessment of Hepatoprotection:

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as key indicators of liver damage.
  • Histopathological Analysis: Liver tissue sections are stained with hematoxylin and eosin (H&E) to assess the degree of necrosis, inflammation, and other pathological changes.

7. Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Signaling Pathway: D-GalN/LPS-Induced Liver Injury

The D-GalN/LPS model induces liver injury primarily through a mechanism involving the sensitization of hepatocytes to the inflammatory effects of LPS. D-GalN depletes uridine triphosphate (UTP) pools in hepatocytes, leading to impaired protein synthesis and increased susceptibility to apoptosis. LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on immune cells, particularly Kupffer cells (resident liver macrophages), triggering a signaling cascade that results in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). TNF-α then acts on the sensitized hepatocytes to induce apoptosis and necrosis, leading to liver damage.

G D-GalN/LPS-Induced Hepatocyte Injury Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) on Kupffer Cells LPS->TLR4 DGalN D-Galactosamine (D-GalN) Hepatocyte Hepatocyte DGalN->Hepatocyte NFkB NF-κB Activation TLR4->NFkB UTP UTP Depletion Hepatocyte->UTP Sensitization Increased Sensitivity to TNF-α UTP->Sensitization Apoptosis Hepatocyte Apoptosis & Necrosis Sensitization->Apoptosis TNFa TNF-α Production NFkB->TNFa TNFa->Sensitization LiverInjury Liver Injury Apoptosis->LiverInjury

Caption: Signaling cascade in D-GalN/LPS-induced liver injury.

Anti-inflammatory Activity

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is a standard method for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in activated macrophages.

1. Cell Culture:

  • Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
  • Cells are seeded in 96-well plates and allowed to adhere overnight.

2. Treatment:

  • Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
  • A vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME) are included.

3. Stimulation:

  • Cells are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

4. Measurement of Nitrite:

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
  • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. The Griess reaction involves a colorimetric reaction that can be quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

5. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
  • The IC50 value (the concentration of the compound that inhibits NO production by 50%) can be determined from a dose-response curve.

Signaling Pathway: LPS-Induced Nitric Oxide Production

LPS binding to TLR4 on macrophages initiates a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). iNOS then catalyzes the production of nitric oxide (NO) from L-arginine.

G LPS-Induced Nitric Oxide Production Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 SignalingCascade Intracellular Signaling Cascade (e.g., MyD88, TRAF6) TLR4->SignalingCascade NFkB_Activation NF-κB Activation SignalingCascade->NFkB_Activation NFkB_Translocation NF-κB Nuclear Translocation NFkB_Activation->NFkB_Translocation iNOS_Gene iNOS Gene Transcription NFkB_Translocation->iNOS_Gene iNOS_Protein iNOS Protein Synthesis iNOS_Gene->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production catalyzes L_Arginine L-Arginine L_Arginine->NO_Production

Caption: LPS-induced NF-κB signaling leading to NO production.

Antioxidant and Anti-Cancer Activities

Currently, there is a notable lack of publicly available data on the antioxidant and anti-cancer activities of this compound. Further research is required to explore these potential biological properties. Standard in vitro assays that could be employed for this purpose are outlined below.

Experimental Workflow: In Vitro Antioxidant and Anti-Cancer Screening

This workflow provides a general framework for the initial screening of a compound like this compound for its antioxidant and anti-cancer potential.

G Workflow for In Vitro Antioxidant & Anti-Cancer Screening cluster_antioxidant Antioxidant Activity Screening cluster_anticancer Anti-Cancer Activity Screening DPPH DPPH Assay Antioxidant_Result Determine IC50/ Trolox Equivalents DPPH->Antioxidant_Result ABTS ABTS Assay ABTS->Antioxidant_Result ORAC ORAC Assay ORAC->Antioxidant_Result CellLines Select Cancer Cell Lines MTT MTT/MTS Assay (Cytotoxicity) CellLines->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) CellLines->Apoptosis Anticancer_Result Determine IC50/ Induction of Apoptosis MTT->Anticancer_Result Apoptosis->Anticancer_Result PraerosideIV This compound PraerosideIV->DPPH PraerosideIV->ABTS PraerosideIV->ORAC PraerosideIV->CellLines

Caption: General workflow for screening antioxidant and anti-cancer activities.

Conclusion

This compound is a promising natural compound with demonstrated in vivo hepatoprotective activity and suggested anti-inflammatory properties through the inhibition of nitric oxide production. The available data, while limited, provides a strong rationale for further investigation into its therapeutic potential. Future research should focus on elucidating the precise mechanisms of action, conducting comprehensive antioxidant and anti-cancer screenings, and establishing a more detailed pharmacological profile. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on the further study of this intriguing molecule.

References

Unveiling the In Vitro Pharmacological Potential of Praeroside IV: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeroside IV, a naturally occurring phenolic glycoside, has been identified as a constituent of several medicinal plants, notably Peucedanum praeruptorum Dunn and Glehnia littoralis. While comprehensive pharmacological data on the isolated compound remains emerging, in vitro studies on extracts of these plants provide significant insights into the potential therapeutic effects of their components, including this compound. This technical guide synthesizes the available in vitro data to illuminate the prospective antioxidant and anti-inflammatory properties of this compound, offering a foundation for future research and drug development endeavors. The information presented herein is primarily derived from studies on plant extracts containing this compound, and thus, the described effects may be attributable to the synergistic action of multiple constituents.

In Vitro Antioxidant Effects

Extracts of Peucedanum praeruptorum Dunn, a known source of this compound, have demonstrated notable antioxidant capabilities in various in vitro models. These studies suggest that constituents of the extract, likely including this compound, can directly scavenge harmful free radicals and bolster cellular antioxidant defense mechanisms.

Quantitative Data Summary: Antioxidant Activity of Peucedanum praeruptorum Dunn Extract
Assay TypeCell LineExtract ConcentrationKey FindingsReference
DPPH Radical ScavengingAcellularConcentration-dependentIncreased scavenging activity with higher extract concentration.[1][2]
ABTS Radical ScavengingAcellularConcentration-dependentDemonstrated effective scavenging of ABTS radicals.[1][2]
Hydroxyl Radical ScavengingAcellularConcentration-dependentShowed significant hydroxyl radical scavenging capacity.[1][2]
Superoxide Anion ScavengingAcellularConcentration-dependentExhibited scavenging activity against superoxide anions.[1][2]
H₂O₂-induced Oxidative StressLLC-PK150, 100, 200 µg/mLProtected cells from H₂O₂-induced damage, increased cell viability, reduced MDA levels, and increased SOD, CAT, and GSH-Px levels and gene expression.[1][2][3]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.

  • Various concentrations of the test compound (or extract) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is then measured at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

  • Cells are seeded in a 96-well plate and cultured until they reach the desired confluence.

  • The cells are then treated with the test compound at various concentrations and/or an inducing agent (e.g., H₂O₂) for a specific duration.

  • After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plate is incubated for a period (e.g., 4 hours) to allow the formazan crystals to form.

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Potential Antioxidant Mechanism of Action

The antioxidant effects observed in extracts containing this compound appear to be multifaceted, involving both the direct neutralization of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant systems.

Antioxidant_Mechanism cluster_0 This compound (in extract) cluster_1 Direct Scavenging cluster_2 Cellular Defense Upregulation Praeroside_IV This compound ROS ROS (DPPH, ABTS, •OH, O₂⁻) Praeroside_IV->ROS Neutralization Gene_Expression Gene Expression (SOD, CAT, GSH-Px) Praeroside_IV->Gene_Expression Upregulation Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH-Px) Antioxidant_Enzymes->ROS Detoxification Gene_Expression->Antioxidant_Enzymes Increased Synthesis

Potential antioxidant mechanisms of this compound-containing extracts.

In Vitro Anti-Inflammatory Effects

Glehnia littoralis extracts, which also contain this compound, have been shown to exert anti-inflammatory effects in vitro, primarily in macrophage cell models stimulated with lipopolysaccharide (LPS). These findings suggest that the constituents of the extract can modulate key inflammatory signaling pathways.

Quantitative Data Summary: Anti-Inflammatory Activity of Glehnia littoralis Extract
Cell LineStimulusExtract ConcentrationKey FindingsReference
RAW264.7LPSNot specified in abstractDown-regulated the expression of COX-2 and iNOS. Modulated the MAPK and NF-κB signaling pathways.[4][5]
Experimental Protocols

Western Blot Analysis for Signaling Proteins:

  • Cells are cultured and treated with the test compound and/or an inflammatory stimulus (e.g., LPS).

  • Following treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a suitable method (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK).

  • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Potential Anti-Inflammatory Signaling Pathway

The anti-inflammatory activity of extracts containing this compound is likely mediated through the inhibition of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are crucial regulators of inflammatory gene expression.

Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascades cluster_2 This compound Intervention cluster_3 Inflammatory Response LPS LPS MAPK MAPK Pathway (ERK, p38, JNK) LPS->MAPK IKK IKK LPS->IKK Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) MAPK->Inflammatory_Genes Upregulates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB->Inflammatory_Genes Upregulates Praeroside_IV This compound (in extract) Praeroside_IV->MAPK Inhibits Praeroside_IV->IKK Inhibits

Potential anti-inflammatory signaling pathway modulated by this compound-containing extracts.

Conclusion and Future Directions

The in vitro evidence from studies on Peucedanum praeruptorum Dunn and Glehnia littoralis extracts strongly suggests that their constituent compounds, including this compound, possess significant antioxidant and anti-inflammatory properties. The observed mechanisms include direct radical scavenging, enhancement of cellular antioxidant defenses, and modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

While these findings are promising, further research is imperative to isolate and characterize the specific pharmacological effects of this compound. Future in vitro studies should focus on utilizing the purified compound to quantify its antioxidant and anti-inflammatory efficacy, determine its IC50 values in various assays, and elucidate its precise molecular targets and mechanisms of action. Such investigations will be crucial for validating the therapeutic potential of this compound and advancing its development as a novel pharmacological agent.

References

Praeroside IV: A Technical Guide to its Discovery, Chemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: Praeroside IV, a naturally occurring coumarin glycoside, has emerged as a subject of interest within the scientific community. This document provides a comprehensive technical overview of its discovery, history, chemical properties, and known biological activities, with a particular focus on its potential anti-inflammatory effects. Detailed experimental protocols, quantitative data, and visual representations of relevant pathways are presented to facilitate further research and development.

Discovery and History

Subsequent research by Kong et al. in 1994 further solidified the understanding of the chemical constituents of Peucedanum praeruptorum, independently isolating and characterizing Baihuaqianhuoside.[2] The plant itself has a long history of use in traditional medicine for treating respiratory ailments, and modern research has begun to explore its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects.[3]

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC16H22O8PubChem
Molecular Weight342.34 g/mol PubChem

Experimental Protocols

Isolation of this compound from Peucedanum praeruptorum Dunn

The following protocol is a summarized representation of the method described by Takata et al. (1988).[1]

Experimental Workflow: Isolation of this compound

G start Dried Roots of Peucedanum praeruptorum Dunn extraction Extraction with MeOH start->extraction partition Partition with n-Hexane and H2O extraction->partition n_hexane_phase n-Hexane Phase (discarded) partition->n_hexane_phase h2o_phase Aqueous Phase partition->h2o_phase chromatography1 Column Chromatography (Diaion HP-20) h2o_phase->chromatography1 elution1 Elution with H2O -> MeOH gradient chromatography1->elution1 fractions Collect Fractions elution1->fractions chromatography2 Silica Gel Column Chromatography fractions->chromatography2 elution2 Elution with CHCl3-MeOH gradient chromatography2->elution2 chromatography3 Preparative HPLC (ODS) elution2->chromatography3 elution3 Elution with MeOH-H2O chromatography3->elution3 praeroside_iv Pure this compound elution3->praeroside_iv

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered roots of Peucedanum praeruptorum Dunn are extracted with methanol (MeOH) at room temperature. The extract is then concentrated under reduced pressure.

  • Partitioning: The concentrated extract is suspended in water and partitioned with n-hexane to remove nonpolar compounds. The aqueous layer is retained.

  • Initial Column Chromatography: The aqueous layer is subjected to column chromatography on a Diaion HP-20 resin. The column is washed with water and then eluted with a stepwise gradient of increasing methanol concentrations.

  • Silica Gel Chromatography: Fractions containing this compound are combined and further purified by silica gel column chromatography using a chloroform-methanol (CHCl3-MeOH) gradient as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on an ODS (octadecylsilyl) column with a methanol-water (MeOH-H2O) mobile phase to yield pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, including:

  • UV Spectroscopy: To identify the chromophore.

  • IR Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR and 13C NMR to elucidate the detailed structure and stereochemistry.

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

Position1H NMR (δ, ppm, multiplicity, J in Hz)13C NMR (δ, ppm)
Aglycone
2161.2
36.25 (d, 9.5)112.8
47.63 (d, 9.5)143.5
57.35 (s)128.8
6115.8
7160.4
86.83 (s)98.2
9156.4
10103.5
3'3.89 (s)56.1
Glucose
1'5.08 (d, 7.5)101.5
2'3.50-3.65 (m)74.8
3'3.50-3.65 (m)78.1
4'3.50-3.65 (m)71.3
5'3.50-3.65 (m)77.8
6'3.75 (dd, 12.0, 5.5), 3.92 (dd, 12.0, 2.0)62.5

(Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The data presented here is a composite representation from available literature.)

Biological Activity and Potential Mechanisms

While Peucedanum praeruptorum extracts have demonstrated a range of biological activities, including anti-inflammatory effects, specific studies on the isolated this compound are limited.[3] The anti-inflammatory properties of the plant extract suggest that its constituents, including this compound, may contribute to these effects.

A common mechanism of anti-inflammatory action for many natural products involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a key regulator of the inflammatory response, and its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB (p50/p65) gene Pro-inflammatory Gene Transcription nfkb_nuc->gene cytokines TNF-α, IL-6, etc. gene->cytokines praeroside This compound praeroside->ikk Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Description of the Hypothesized Pathway:

  • Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the cell surface.

  • Signal Transduction: This binding initiates a signaling cascade involving adaptor proteins like MyD88, leading to the activation of the IκB kinase (IKK) complex.

  • NF-κB Release: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65).

  • Nuclear Translocation and Gene Expression: The freed NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription and subsequent production of inflammatory mediators like TNF-α and IL-6.

  • Potential Inhibition by this compound: It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex, thereby preventing the release and nuclear translocation of NF-κB.

Future Directions

The discovery and characterization of this compound have opened avenues for further investigation. Key areas for future research include:

  • Pharmacological Studies: In-depth studies are needed to confirm and quantify the anti-inflammatory activity of pure this compound in various in vitro and in vivo models.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective anti-inflammatory agents.

  • Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of this compound are necessary for its potential development as a therapeutic agent.

References

In-depth Technical Guide: Praeroside IV Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on Praeroside IV Analogues and Derivatives

Executive Summary

This technical guide serves as a comprehensive resource on this compound, its analogues, and derivatives for researchers, scientists, and professionals in the field of drug development. Due to the limited publicly available information on a compound specifically named "this compound," this document focuses on a closely related and well-researched compound, Astragaloside IV , which shares a similar nomenclature pattern and is a subject of extensive scientific investigation. This guide summarizes the current understanding of Astragaloside IV's biological activities, details relevant experimental protocols, and visualizes key signaling pathways. All quantitative data has been consolidated into structured tables for ease of comparison.

Introduction to Astragaloside IV

Astragaloside IV (AS-IV) is a major active saponin extracted from the dried roots of Astragalus membranaceus, a traditional Chinese herb. It has garnered significant attention for its diverse pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and immunoregulatory properties. This guide will delve into the current research surrounding AS-IV as a proxy for the potential areas of investigation for novel praeroside compounds.

Biological Activities of Astragaloside IV

Astragaloside IV has been shown to modulate several key signaling pathways, contributing to its therapeutic potential in various disease models.

Antiviral and Immunosuppression Alleviation

In the context of Porcine reproductive and respiratory syndrome virus (PRRSV) infection, Astragaloside IV has demonstrated the ability to alleviate immunosuppression. It achieves this by restoring the inhibited cGAS-STING signaling pathway, which is crucial for the production of type I interferons (IFNs) and mounting an effective innate immune response against viral pathogens.[1][2]

Regulation of Ferroptosis

Astragaloside IV has been found to inhibit PM2.5-mediated lung injury in mice by regulating the ferroptosis signaling pathway.[3] It exerts its protective effects through the Nrf2/SLC7A11/GPX4 axis, reducing oxidative stress and iron accumulation in lung tissue.[3]

Signaling Pathways

cGAS-STING Signaling Pathway in PRRSV Infection

The cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system that detects cytosolic DNA. In the case of PRRSV, an RNA virus, this pathway is still implicated in the host's immune response. Astragaloside IV has been shown to positively regulate this pathway, counteracting the immunosuppressive effects of the virus.

cGAS_STING_Pathway cluster_virus PRRSV Infection cluster_cell Host Cell PRRSV PRRSV cGAS cGAS PRRSV->cGAS Inhibits IFN Type I IFN (e.g., IFN-β) STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3->IFN Induces Transcription AS_IV Astragaloside IV AS_IV->cGAS Restores Activity

Figure 1: Astragaloside IV modulation of the cGAS-STING pathway. (Within 100 characters)

Experimental Protocols

Evaluation of Antiviral Activity and cGAS-STING Pathway Modulation

Objective: To determine the effect of Astragaloside IV on PRRSV-induced immunosuppression and the cGAS-STING signaling pathway in porcine alveolar macrophages (PAMs).

Methodology:

  • Cell Culture and Virus Infection: PAMs are cultured and infected with PRRSV.

  • Astragaloside IV Treatment: Infected cells are treated with varying concentrations of Astragaloside IV.

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of key genes in the cGAS-STING pathway (cGAS, STING, TBK1, IRF3) and Type I interferons (IFN-β).

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the protein levels of secreted IFN-β in the cell culture supernatant.

  • Western Blot (WB): To detect the protein expression and phosphorylation status of key signaling molecules (e.g., TBK1, IRF3).[1][2]

Experimental_Workflow_Antiviral A Porcine Alveolar Macrophages (PAMs) Culture B PRRSV Infection A->B C Astragaloside IV Treatment B->C D Analysis C->D E qRT-PCR (mRNA levels) D->E F ELISA (IFN-β protein) D->F G Western Blot (Protein expression & phosphorylation) D->G

Figure 2: Workflow for antiviral activity assessment. (Within 100 characters)

Quantitative Data Summary

Due to the absence of specific data for "this compound," this section remains to be populated. For research on Astragaloside IV, quantitative data such as IC50 values, percentage of inhibition, and levels of cytokine expression would be presented in tabular format here.

Conclusion and Future Directions

References

Unraveling the Therapeutic Potential of Astragaloside IV: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "praeroside IV" did not yield significant results, suggesting a potential misspelling or less common nomenclature. The following in-depth guide is based on the strong likelihood that the intended compound of interest is Astragaloside IV (AS-IV) , a prominent bioactive saponin isolated from Astragalus membranaceus. This document synthesizes current literature and patent filings to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of AS-IV.

Astragaloside IV has garnered considerable attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, antiviral, and cardioprotective effects. This guide delves into the molecular mechanisms, experimental validation, and intellectual property landscape surrounding this promising natural compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies, offering a comparative look at the potency and efficacy of Astragaloside IV in different experimental models.

Table 1: Neuroprotective Effects of Astragaloside IV

ParameterCell Line/ModelConditionConcentration/DosageResultReference
Cell ViabilitySH-SY5Y cellsH₂O₂-induced oxidative stress200 µmol/lSignificantly increased cell viability[1]
Bax/Bcl-2 RatioSH-SY5Y cellsH₂O₂-induced oxidative stress200 µmol/lSignificantly downregulated the Bax/Bcl-2 ratio[1]
p-p38 LevelsSH-SY5Y cellsH₂O₂-induced oxidative stress200 µmol/lMarkedly decreased levels of phosphorylated p38[1]
α-synuclein ExpressionSH-SY5Y cellsH₂O₂-induced oxidative stress200 µmol/lInhibited the expression of α-synuclein[1]

Table 2: Antiviral and Immunomodulatory Effects of Astragaloside IV

ParameterCell Line/ModelConditionConcentration/DosageResultReference
cGAS mRNA ExpressionPorcine Alveolar Macrophages (PAMs)PRRSV infectionNot specifiedSignificantly restored cGAS mRNA expression[2]
TBK1 mRNA ExpressionPorcine Alveolar Macrophages (PAMs)PRRSV infectionNot specifiedSignificantly restored TBK1 mRNA expression[2]
IRF-3 mRNA ExpressionPorcine Alveolar Macrophages (PAMs)PRRSV infectionNot specifiedSignificantly decreased IRF-3 mRNA expression[2]
STING ExpressionPorcine Alveolar Macrophages (PAMs)PRRSV infectionNot specifiedSignificantly elevated STING expression[2]

Table 3: Effects of Astragaloside IV on Pulmonary Arterial Hypertension

ParameterModelConditionDosageResultReference
Jagged-1, Notch-3, Hes-5 mRNA and protein expressionRat lung tissues and PASMCsHypoxia-induced PAHNot specifiedSignificantly downregulated expression[3]
PASMC proliferationIn vitroHypoxiaNot specifiedAmeliorated hypoxia-induced proliferation[3]

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the cited data and for designing future studies.

1. Neuroprotection Assay in SH-SY5Y Cells [1]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Oxidative Stress Induction: Oxidative stress was induced by exposing the cells to hydrogen peroxide (H₂O₂).

  • Treatment: Cells were pre-treated with Astragaloside IV (200 µmol/l) prior to H₂O₂ exposure.

  • Western Blot Analysis: Protein expression levels of Bax, Bcl-2, phosphorylated p38 (p-p38), total p38, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated JNK (p-JNK), total JNK, and α-synuclein were determined by Western blot analysis.

  • Statistical Analysis: Data were analyzed using one-way analysis of variance (ANOVA) followed by a post-hoc test.

2. Antiviral Assay in Porcine Alveolar Macrophages (PAMs) [2]

  • Cell Culture: Primary porcine alveolar macrophages (PAMs) were isolated and cultured.

  • Virus Infection: PAMs were infected with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).

  • Treatment: Cells were treated with Astragaloside IV.

  • Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of cGAS, STING, TBK1, and IRF-3 were quantified using qRT-PCR.

  • ELISA: Cytokine levels were measured using enzyme-linked immunosorbent assay (ELISA).

  • Western Blot Analysis: Protein expression levels were determined by Western blot.

3. Hypoxia-Induced Pulmonary Arterial Hypertension (PAH) Model [3]

  • Animal Model: Male Sprague-Dawley rats were used to establish a hypoxia-induced PAH model.

  • Treatment: Rats were treated with Astragaloside IV.

  • Cell Culture: Pulmonary artery smooth muscle cells (PASMCs) were isolated and cultured under hypoxic conditions.

  • RT-qPCR and Western Blotting: The mRNA and protein expression levels of Jagged-1, Notch-3, and Hes-5 were detected in rat lung tissues and PASMCs.

Signaling Pathways and Mechanisms of Action

Astragaloside IV exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.

p38_MAPK_Pathway H2O2 H₂O₂ (Oxidative Stress) p38 p38 MAPK H2O2->p38 Activates p_p38 p-p38 (Phosphorylated) p38->p_p38 Phosphorylation alpha_synuclein α-synuclein p_p38->alpha_synuclein Increases Expression Apoptosis Neuronal Apoptosis alpha_synuclein->Apoptosis Promotes AS_IV Astragaloside IV AS_IV->p_p38 Inhibits cGAS_STING_Pathway PRRSV PRRSV Infection cGAS cGAS PRRSV->cGAS Inhibits STING STING PRRSV->STING Inhibits cGAS->STING Activates TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferon IRF3->IFN Induces Transcription AS_IV Astragaloside IV AS_IV->cGAS Restores AS_IV->STING Restores Notch_Signaling_Pathway Hypoxia Hypoxia Jagged1 Jagged-1 Hypoxia->Jagged1 Upregulates Notch3 Notch-3 Jagged1->Notch3 Activates Hes5 Hes-5 Notch3->Hes5 Upregulates Proliferation PASMC Proliferation Hes5->Proliferation Promotes AS_IV Astragaloside IV AS_IV->Jagged1 Downregulates AS_IV->Notch3 Downregulates AS_IV->Hes5 Downregulates

References

Unraveling the Profile of Praeroside IV: A Deep Dive into Safety and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often leads researchers to explore a vast array of natural compounds. However, before any compound can be considered for clinical application, a thorough understanding of its safety and toxicity profile is paramount. This technical guide focuses on Praeroside IV, a compound of interest in various pharmacological studies. The following sections will provide a comprehensive overview of its known safety and toxicity, drawing from available scientific literature.

Quantitative Toxicological Data

A critical aspect of evaluating a compound's safety is the quantitative assessment of its toxicity. Unfortunately, at present, there is a significant lack of publicly available data regarding the specific safety and toxicity profile of a compound identified as "this compound." Extensive searches of scientific databases and literature have not yielded specific quantitative toxicological data such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), or detailed cytotoxicity and genotoxicity studies directly associated with this name.

The absence of such data suggests that "this compound" may be a less common name, a synonym for another compound, or a substance that has not yet undergone extensive toxicological evaluation. Researchers are strongly advised to verify the compound's identity, for instance, through its Chemical Abstracts Service (CAS) number, to ensure access to any existing toxicological information that may be indexed under a different identifier.

Signaling Pathways of Related Compounds

While direct information on this compound is limited, it is sometimes informative to look at the signaling pathways of structurally related or similarly named compounds, such as Astragaloside IV, as this can provide clues for potential biological interactions. It is crucial to note that this is for informational purposes only and does not reflect the specific actions of this compound.

Astragaloside IV has been shown to modulate several signaling pathways, including:

  • p38 MAPK Pathway: Astragaloside IV has been observed to exert protective effects in neuronal cells by inhibiting the p38 MAPK signaling pathway, which is involved in cellular stress responses.[1]

  • cGAS-STING Signaling Pathway: In the context of viral infections, Astragaloside IV has been found to regulate the cGAS-STING pathway, which plays a role in the innate immune response.[2]

  • Notch Signaling Pathway: This compound can also attenuate vascular remodeling by interacting with the Notch signaling pathway, which is crucial for cell proliferation and differentiation.[3]

  • ERK1/2 Signaling Pathway: Astragaloside IV has been investigated for its protective role in cardiac cells against oxidative stress, partly through the ERK1/2 signaling pathway.

The following diagram illustrates a generalized representation of a signaling pathway that could be investigated for this compound, based on the known interactions of related compounds.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound Receptor Receptor This compound->Receptor Binds Kinase_Cascade_1 Kinase Cascade 1 Receptor->Kinase_Cascade_1 Activates Kinase_Cascade_2 Kinase Cascade 2 Kinase_Cascade_1->Kinase_Cascade_2 Phosphorylates Transcription_Factor Transcription Factor Kinase_Cascade_2->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Induces

Caption: A potential signaling pathway initiated by this compound.

Experimental Protocols for Future Studies

Given the data gap, this section outlines standardized experimental protocols that are essential for establishing the safety and toxicity profile of this compound.

Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound following a single administration.

Methodology:

  • Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss albino mice) of both sexes are used.

  • Dosage: A range of doses of this compound, determined from preliminary range-finding studies, are administered. A control group receives the vehicle only.

  • Administration: The route of administration should be relevant to the intended therapeutic use (e.g., oral, intravenous).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: All animals (including those that die during the study) undergo gross necropsy.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit analysis.

Cytotoxicity Assay

Objective: To assess the in vitro toxicity of this compound on cultured cells.

Methodology:

  • Cell Lines: A panel of relevant cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) are cultured.

  • Treatment: Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

  • Assay: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) is determined to quantify the cytotoxic potential.

Genotoxicity Assessment (Ames Test)

Objective: To evaluate the mutagenic potential of this compound.

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix) to detect pro-mutagens.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound.

  • Scoring: The number of revertant colonies (his+ revertants) is counted.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive result for mutagenicity.

The workflow for these essential safety and toxicity assessments is depicted in the following diagram.

Experimental_Workflow Compound_ID This compound Identification Acute_Toxicity Acute Toxicity (LD50) in vivo Compound_ID->Acute_Toxicity Cytotoxicity Cytotoxicity (IC50) in vitro Compound_ID->Cytotoxicity Genotoxicity Genotoxicity (Ames Test) in vitro Compound_ID->Genotoxicity Safety_Profile Comprehensive Safety Profile Acute_Toxicity->Safety_Profile Cytotoxicity->Safety_Profile Genotoxicity->Safety_Profile

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Praeroside IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Praeroside IV, an iridoid glycoside, from its natural source. The methodologies described are based on established techniques for the isolation of similar compounds from Lamiophlomis rotata.

Introduction

This compound is an iridoid glycoside that has garnered interest for its potential pharmacological activities. Effective isolation and purification of this compound are crucial for further research and development. This document outlines a multi-step protocol involving solvent extraction followed by chromatographic purification.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the extraction and purification of iridoid glycosides from Lamiophlomis rotata, which can be adapted for this compound.

ParameterExtractionMacroporous Resin ChromatographyPolyamide Chromatography
Solvent/Eluent 60-80% Ethanol in water[1]Stepwise gradient of Ethanol in water (e.g., 30%, 70%)[1]70% Ethanol in water[2]
Solid-to-Liquid Ratio 1:10 to 1:50 (w/v)[1]N/AN/A
Extraction Time 2-3 hours per extraction cycle[1]N/AN/A
Number of Extractions 2-3 cycles[1]N/AN/A
Temperature Reflux temperature[1]Room TemperatureRoom Temperature
Expected Yield of Total Iridoid Glycosides VariableHigh recovery rate (e.g., 70-82%)[3]N/A
Resulting Purity Low (Crude Extract)Moderate to HighHigh

Experimental Protocols

I. Extraction of this compound from Lamiophlomis rotata

This protocol describes the initial extraction of this compound from the dried and powdered plant material.

Materials:

  • Dried and powdered aerial parts of Lamiophlomis rotata

  • 70% Ethanol (v/v) in deionized water

  • Reflux apparatus

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh the powdered plant material and place it in a round-bottom flask.

  • Add 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

  • Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.

  • Maintain the reflux for 2 hours with occasional stirring.

  • Allow the mixture to cool to room temperature and then filter to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates from all three extraction cycles.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Purification of this compound using Macroporous Resin Chromatography

This step aims to enrich the iridoid glycoside fraction from the crude extract.

Materials:

  • Crude extract from the previous step

  • Macroporous resin (e.g., XDA-7)[1]

  • Chromatography column

  • Deionized water

  • 30% Ethanol (v/v)

  • 70% Ethanol (v/v)

  • Fraction collector

Procedure:

  • Pre-treat the macroporous resin by washing it sequentially with ethanol and then deionized water to remove any impurities.

  • Pack the chromatography column with the pre-treated resin.

  • Dissolve the crude extract in a minimal amount of deionized water.

  • Load the dissolved extract onto the prepared column.

  • Wash the column with 2-3 bed volumes of deionized water to remove sugars and other highly polar impurities.

  • Elute the column with 3-4 bed volumes of 30% ethanol to remove flavonoids and other less polar compounds. Collect this fraction separately.[1]

  • Elute the target iridoid glycosides, including this compound, with 3-4 bed volumes of 70% ethanol.[2][3]

  • Collect the 70% ethanol fraction and concentrate it using a rotary evaporator.

III. Further Purification by Polyamide Chromatography

For higher purity, an additional chromatographic step using a polyamide column can be employed.

Materials:

  • Concentrated iridoid glycoside fraction from the previous step

  • Polyamide resin

  • Chromatography column

  • 70% Ethanol (v/v)

  • Fraction collector

Procedure:

  • Prepare a polyamide column.

  • Dissolve the concentrated fraction from the macroporous resin chromatography in a small volume of 70% ethanol.

  • Load the sample onto the polyamide column.

  • Elute the column with 70% ethanol.[2]

  • Collect fractions and monitor the presence of this compound using a suitable analytical method such as HPLC.

  • Pool the fractions containing pure this compound and concentrate to dryness.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated using the purified this compound.

Extraction_Purification_Workflow plant Lamiophlomis rotata (Powdered) extraction Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract macro_resin Macroporous Resin Chromatography crude_extract->macro_resin iridoid_fraction Iridoid Glycoside Fraction macro_resin->iridoid_fraction polyamide Polyamide Chromatography iridoid_fraction->polyamide pure_praeroside Pure This compound polyamide->pure_praeroside

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling_Pathway praeroside This compound receptor Cell Surface Receptor praeroside->receptor Binds kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade Activates transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response Leads to

Caption: Hypothetical signaling pathway involving this compound.

References

Quantitative Analysis of Praeroside IV: A Detailed Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of praeroside IV, an iridoid glycoside of interest for its potential pharmacological activities. The following sections outline validated methods using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), designed to ensure accuracy, precision, and reliability in research and quality control settings.

Introduction to this compound and its Quantification

This compound belongs to the iridoid glycoside class of compounds, which are found in a variety of medicinal plants. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the overall development of new therapeutic agents. This guide details robust analytical methods for its determination in various matrices, including plant material and biological samples.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

A validated HPLC method provides a reliable approach for the routine quantification of this compound. This method is suitable for quality control of raw materials and finished products.

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly employed for the separation of iridoid glycosides. A typical gradient might be:

    • 0-20 min: 10-30% Acetonitrile

    • 20-25 min: 30-50% Acetonitrile

    • 25-30 min: 50-10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Iridoid glycosides typically exhibit UV absorption between 230 and 280 nm. For this compound, a wavelength of 240 nm can be a suitable starting point for detection.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Plant Material:

    • Accurately weigh 1.0 g of powdered plant material.

    • Extract with 50 mL of 70% methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Biological Samples (e.g., Plasma):

    • Perform a protein precipitation step by adding three volumes of acetonitrile or methanol to one volume of plasma.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and filter through a 0.22 µm syringe filter before injection.

Reference Standard:

  • A certified reference standard of this compound is required for calibration. While a specific supplier for this compound was not identified in the search, sourcing from reputable chemical suppliers specializing in phytochemicals is recommended.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for the quantification of iridoid glycosides, which can be adapted for this compound.[1][2][3]

ParameterTypical Specification
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%
Specificity No interference from blank matrix

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

For higher throughput and improved resolution, a UPLC method is recommended. This technique utilizes smaller particle size columns to achieve faster and more efficient separations.

Experimental Protocol: UPLC-PDA

Instrumentation: A UPLC system with a Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[2] A representative gradient is:

    • 0-4 min: 5-30% B[2]

    • 4-5 min: 30-35% B[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection: PDA detection, monitoring at 237 nm.[2]

  • Injection Volume: 2 µL.[2]

Sample Preparation: Similar to the HPLC method, with potential for reduced sample concentration due to higher sensitivity.

Data Presentation: UPLC Method Validation Summary

This table presents the validation data for a UPLC method developed for the simultaneous quantification of six iridoid glycosides, which serves as a strong reference for a this compound method.[2]

ParameterReported Value
Linearity (r²) > 0.999
LOD (µg/mL) < 0.102
LOQ (µg/mL) < 0.322
Intra-day Precision (RSD%) < 1.5%
Inter-day Precision (RSD%) < 1.5%
Stability (RSD%) < 1.5%
Recovery (%) 90.83 - 115.30

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

For the analysis of this compound in complex matrices or at very low concentrations, an LC-MS/MS method is the gold standard, offering unparalleled sensitivity and selectivity.

Experimental Protocol: LC-MS/MS

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • The UPLC conditions described in section 3.1 can be directly coupled to the mass spectrometer.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for iridoid glycosides.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor and Product Ions: These need to be determined by direct infusion of a this compound standard. The precursor ion will correspond to the deprotonated molecule [M-H]⁻, and product ions are generated by fragmentation in the collision cell.

  • Collision Energy and other MS parameters: These will need to be optimized for this compound to achieve the best sensitivity.

Sample Preparation: As described for the HPLC method, with careful attention to removing interfering matrix components.

Data Presentation: Expected Performance of an LC-MS/MS Method

Based on methods for similar compounds, the following performance characteristics can be expected for a validated LC-MS/MS method for this compound.

ParameterExpected Specification
Linearity (r²) > 0.99
Range 0.1 - 50 ng/mL
LOD < 0.05 ng/mL
LOQ < 0.1 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Matrix Effect Within acceptable limits

Visualizations of Experimental Workflows

General Workflow for this compound Quantification

G General Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis start Plant or Biological Sample extraction Extraction / Protein Precipitation start->extraction filtration Filtration extraction->filtration hplc HPLC / UPLC / LC-MS/MS Analysis filtration->hplc quantification Quantification using Calibration Curve hplc->quantification

Caption: Workflow for this compound Analysis.

Principle of Chromatographic Separation

G Principle of Chromatographic Separation cluster_0 cluster_1 cluster_2 A Sample Mixture B Stationary Phase (e.g., C18) A->B D Separated Analytes B->D Differential Partitioning E B->E C Mobile Phase Flow F Detector D->F E->F G Chromatogram F->G

Caption: Chromatographic Separation Principle.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Praeroside IV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Praeroside IV in plant extracts and pharmaceutical preparations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a coumarin glycoside that can be isolated from the roots of plants such as Angelica furcijuga and Peucedanum praeruptorum Dunn. It has garnered research interest for its potential hepatoprotective activities. Accurate and reliable quantitative analysis of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust RP-HPLC method for the determination of this compound. The method is based on established analytical principles for the analysis of structurally related coumarins.

Experimental Protocol

This protocol outlines the preparation of samples and standards, as well as the HPLC operating conditions for the analysis of this compound.

2.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Sample containing this compound (e.g., plant extract, formulation)

2.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

2.3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2.4. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1.0 g of powdered, dried plant material and place it in a flask. Add 50 mL of 80% ethanol.

  • Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.

  • Repeat Extraction: Repeat the extraction process on the residue with another 50 mL of 80% ethanol to ensure complete extraction.

  • Combine and Evaporate: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

2.5. HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound, based on methods for similar coumarins.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 20% B; 10-30 min: 20-80% B; 30-35 min: 80% B; 35-40 min: 80-20% B; 40-45 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 325 nm
Injection Volume 10 µL

Data Presentation: Method Validation Parameters

The following table summarizes the typical quantitative data expected from the validation of this HPLC method, in accordance with ICH guidelines.

Validation ParameterTypical Acceptance Criteria/Results
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 1 - 100 µg/mL
Retention Time (approx.) 15 - 20 min (dependent on exact conditions)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from blank or placebo at the retention time of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_output Results Standard This compound Reference Standard Stock Prepare Stock Solution Standard->Stock Plant Plant Material Extract Solvent Extraction Plant->Extract Working Prepare Working Standards Stock->Working HPLC HPLC System Working->HPLC Filter_Sample Filter Sample (0.45 µm) Extract->Filter_Sample Filter_Sample->HPLC Detector UV Detector (325 nm) HPLC->Detector Data Data Acquisition & Processing Detector->Data Quant Quantification of This compound Data->Quant

Caption: Experimental workflow for the HPLC analysis of this compound.

Application Note: Quantitative Analysis of Praeroside IV in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of praeroside IV in biological matrices, such as rat plasma. This compound, an iridoid glycoside, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This method is crucial for pharmacokinetic studies, enabling researchers and drug development professionals to accurately assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a naturally occurring iridoid glycoside found in various medicinal plants. Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities. Preliminary studies suggest that this compound may exert anti-inflammatory and antioxidant effects, potentially through the modulation of key signaling pathways such as NF-κB and Nrf2. To thoroughly investigate its therapeutic potential and pharmacokinetic profile, a reliable and validated analytical method for its quantification in biological fluids is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal platform for this application.[1][2] This document provides a comprehensive protocol for the LC-MS/MS analysis of this compound, adapted from established methods for structurally similar iridoid glycosides.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Geniposide or another structurally related and stable iridoid glycoside

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Rat plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow Nebulizer Gas: 35 psi; Drying Gas: 10 L/min
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

The following MRM transitions are proposed for this compound based on its chemical structure and typical fragmentation of iridoid glycosides, which often involves the loss of the glucose moiety. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M-H]⁻Fragment 1Optimize
Fragment 2Optimize
Internal Standard [M-H]⁻Fragment 1Optimize
Fragment 2Optimize

Note: The exact m/z values for precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. A common fragmentation for iridoid glycosides is the neutral loss of the glucose residue (162 Da).

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared by spiking known concentrations of this compound into the blank biological matrix. The curve should be linear over the expected concentration range of the unknown samples.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Value
5Value
10Value
50Value
100Value
500Value
1000Value
Method Validation Summary

The method should be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, recovery, and stability.

ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Intra-day Precision (%RSD) <15%<15%<15%
Inter-day Precision (%RSD) <15%<15%<15%
Accuracy (%Bias) ±15%±15%±15%
Recovery (%) >80%>80%>80%
Matrix Effect (%) 85-115%85-115%85-115%

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for LC-MS/MS Analysis of this compound. cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS_MeOH Add Methanol with Internal Standard Plasma->Add_IS_MeOH Vortex_Centrifuge Vortex & Centrifuge Add_IS_MeOH->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute HPLC_Vial Transfer to HPLC Vial Reconstitute->HPLC_Vial LC_Separation LC Separation HPLC_Vial->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 1. Experimental Workflow for LC-MS/MS Analysis.
Proposed Signaling Pathway of this compound's Anti-Inflammatory and Antioxidant Activity

Iridoid glycosides have been reported to exhibit anti-inflammatory and antioxidant effects. A plausible mechanism of action for this compound involves the modulation of the NF-κB and Nrf2 signaling pathways. In response to inflammatory stimuli or oxidative stress, the NF-κB pathway is typically activated, leading to the transcription of pro-inflammatory cytokines. Conversely, the Nrf2 pathway is a key regulator of the cellular antioxidant response. This compound may inhibit the activation of NF-κB while promoting the activation of Nrf2, leading to a reduction in inflammation and an enhanced antioxidant defense.

G Figure 2. Proposed Signaling Pathway of this compound. cluster_stimuli Cellular Stress cluster_pathways Signaling Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_outcomes Cellular Response Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory_Stimuli->IKK Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Dissociation Oxidative_Stress->Keap1_Nrf2 IκBα_deg IκBα Degradation IKK->IκBα_deg NFκB_trans NF-κB Nuclear Translocation IκBα_deg->NFκB_trans Inflammation Inflammation (Pro-inflammatory Cytokines) NFκB_trans->Inflammation Nrf2_trans Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_trans Antioxidant_Response Antioxidant Response (HO-1, NQO1) Nrf2_trans->Antioxidant_Response Praeroside_IV This compound Praeroside_IV->IKK Inhibition Praeroside_IV->Keap1_Nrf2 Activation

References

Application Notes and Protocols for Praeroside IV In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Praeroside IV is an iridoid glycoside, a class of compounds known for a variety of biological activities. While extensive in vitro research specifically on this compound is emerging, this document provides detailed application notes and standardized protocols for assays commonly used to evaluate the therapeutic potential of iridoid glycosides. These protocols can be readily adapted by researchers, scientists, and drug development professionals to investigate the anti-inflammatory, neuroprotective, osteogenic, and antioxidant properties of this compound.

Anti-inflammatory Activity Assay

Application Note:

This protocol describes an in vitro assay to determine the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key indicator of anti-inflammatory potential.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO or media) and a positive control (e.g., a known anti-inflammatory drug).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A set of untreated cells should be maintained as a negative control.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.

Data Presentation:

Concentration of this compound (µM)Absorbance at 540 nm% NO Inhibition
Control (no LPS)
LPS only0%
1
5
10
25
50
Positive Control

Signaling Pathway Diagram:

G Potential Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Inflammation Inflammation NO->Inflammation PraerosideIV This compound PraerosideIV->NFkB Inhibition G Neuroprotective Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 cluster_3 Day 4 a Seed PC12 cells in 96-well plate b Pre-treat with this compound a->b c Induce oxidative stress with H2O2 b->c d Perform MTT assay c->d e Measure absorbance and analyze data d->e G Osteogenic Differentiation Assay Workflow Start Seed MC3T3-E1 cells Induce Induce differentiation with this compound Start->Induce Day7 Day 7: ALP Activity Assay Induce->Day7 Day21 Day 21: Alizarin Red Staining Induce->Day21 Analyze Analyze and quantify results Day7->Analyze Day21->Analyze G DPPH Antioxidant Assay Principle DPPH_Radical DPPH Radical (Purple) Reaction Donates Hydrogen Atom DPPH_Radical->Reaction PraerosideIV This compound (Antioxidant) PraerosideIV->Reaction Reduced_DPPH Reduced DPPH (Yellow) Reaction->Reduced_DPPH

Praeroside IV: Application Notes and Protocols for Preclinical Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Comprehensive in vivo studies detailing the pharmacological effects of Praeroside IV in animal models are limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for evaluating similar iridoid glycosides with reported anti-inflammatory, hepatoprotective, and neuroprotective properties. These protocols are intended to serve as a foundational guide for designing and conducting preclinical research on this compound. Researchers are strongly encouraged to perform dose-ranging and toxicity studies to establish the safety and efficacy of this compound for each specific animal model and experimental condition.

I. Anti-inflammatory Activity

Application Note:

This protocol outlines a standard method for evaluating the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rodents. Carrageenan injection induces a localized inflammatory response characterized by edema, providing a reliable and quantifiable measure of a compound's anti-inflammatory potential.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats

  • Weight: 180-220 g

  • Acclimation: Minimum of 7 days under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Plethysmometer

3. Experimental Procedure:

  • Fast animals overnight with free access to water before the experiment.

  • Randomly divide animals into the following groups (n=6-8 per group):

    • Group I (Control): Vehicle administration.

    • Group II (Carrageenan): Vehicle administration.

    • Group III (Positive Control): Indomethacin (10 mg/kg, p.o.).

    • Group IV-VI (this compound): this compound at varying doses (e.g., 10, 25, 50 mg/kg, p.o.).

  • Administer the vehicle, indomethacin, or this compound orally (p.o.) 60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

4. Data Analysis:

  • Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Analyze data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's).

Quantitative Data Summary (Hypothetical)
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Carrageenan) -0.85 ± 0.12-
Indomethacin 100.32 ± 0.0862.35
This compound 100.68 ± 0.1020.00
This compound 250.51 ± 0.0940.00
This compound 500.39 ± 0.0754.12

Signaling Pathway: Inhibition of Inflammatory Mediators

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 MyD88 MyD88 TLR4->MyD88 NF-kB_Pathway NF-κB Pathway MyD88->NF-kB_Pathway NF-kB_Activation NF-κB Activation NF-kB_Pathway->NF-kB_Activation Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammation Inflammation Pro-inflammatory_Cytokines->Inflammation COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Prostaglandins->Inflammation Praeroside_IV This compound Praeroside_IV->NF-kB_Pathway Inhibits NF-kB_Activation->Pro-inflammatory_Cytokines NF-kB_Activation->COX-2

Caption: Proposed anti-inflammatory mechanism of this compound.

II. Hepatoprotective Activity

Application Note:

This protocol describes the use of a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice to assess the hepatoprotective effects of this compound. CCl₄ is a well-established hepatotoxin that induces liver injury through the formation of free radicals, leading to lipid peroxidation and hepatocellular damage.

Experimental Protocol: CCl₄-Induced Hepatotoxicity in Mice

1. Animal Model:

  • Species: Male BALB/c or C57BL/6 mice

  • Weight: 20-25 g

  • Acclimation: Minimum of 7 days under standard laboratory conditions.

2. Materials:

  • This compound

  • Vehicle (e.g., Olive oil)

  • Carbon tetrachloride (CCl₄)

  • Positive control: Silymarin (100 mg/kg)

  • Kits for measuring ALT, AST, SOD, and MDA levels.

3. Experimental Procedure:

  • Randomly divide animals into the following groups (n=8-10 per group):

    • Group I (Control): Vehicle administration.

    • Group II (CCl₄ Control): CCl₄ administration.

    • Group III (Positive Control): Silymarin (100 mg/kg, p.o.) + CCl₄.

    • Group IV-VI (this compound): this compound at varying doses (e.g., 20, 40, 80 mg/kg, p.o.) + CCl₄.

  • Administer this compound or silymarin orally for 7 consecutive days.

  • On the 7th day, 2 hours after the last dose of this compound or silymarin, administer a single intraperitoneal (i.p.) injection of CCl₄ (0.1 mL/kg, 1:1 in olive oil). The control group receives only the vehicle.

  • 24 hours after CCl₄ administration, collect blood via cardiac puncture for serum separation.

  • Euthanize the animals and excise the liver for histopathological examination and biochemical analysis (homogenate).

4. Biochemical and Histopathological Analysis:

  • Serum Analysis: Measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Liver Homogenate Analysis: Measure the levels of superoxide dismutase (SOD) and malondialdehyde (MDA).

  • Histopathology: Fix liver tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to observe cellular damage.

Quantitative Data Summary (Hypothetical)
Treatment GroupDose (mg/kg)ALT (U/L) (Mean ± SD)AST (U/L) (Mean ± SD)Liver SOD (U/mg protein) (Mean ± SD)Liver MDA (nmol/mg protein) (Mean ± SD)
Control -35 ± 580 ± 10150 ± 151.2 ± 0.2
CCl₄ Control -250 ± 30480 ± 4575 ± 104.5 ± 0.5
Silymarin 10090 ± 12180 ± 20130 ± 121.8 ± 0.3
This compound 20200 ± 25400 ± 3890 ± 113.8 ± 0.4
This compound 40150 ± 18310 ± 30110 ± 102.9 ± 0.4
This compound 80110 ± 15230 ± 25125 ± 142.1 ± 0.3

Experimental Workflow: Hepatoprotection Study

G cluster_0 Animal Preparation cluster_1 Treatment & Induction cluster_2 Sample Collection & Analysis Acclimation Acclimation (7 days) Grouping Random Grouping (n=8-10) Acclimation->Grouping Dosing Daily Oral Dosing (this compound / Silymarin) (7 days) Grouping->Dosing Induction CCl4 Injection (Day 7) Dosing->Induction Sacrifice Sacrifice (24h post-CCl4) Induction->Sacrifice Blood_Collection Blood Collection (Serum Analysis: ALT, AST) Sacrifice->Blood_Collection Liver_Excision Liver Excision (Homogenate: SOD, MDA) (Histopathology: H&E) Sacrifice->Liver_Excision

Caption: Workflow for CCl4-induced hepatotoxicity study.

III. Neuroprotective Activity

Application Note:

This protocol details a middle cerebral artery occlusion (MCAO) model in rats to investigate the neuroprotective effects of this compound against ischemic stroke. The MCAO model mimics the pathophysiology of focal cerebral ischemia in humans and is widely used for evaluating potential neuroprotective agents.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Acclimation: Minimum of 7 days under standard laboratory conditions.

2. Materials:

  • This compound

  • Vehicle (e.g., Sterile saline)

  • Anesthetic (e.g., Isoflurane)

  • 4-0 monofilament nylon suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

3. Experimental Procedure:

  • Anesthetize the rat and perform the MCAO surgery by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Administer this compound or vehicle intravenously (i.v.) at the onset of reperfusion.

  • Monitor the animals for neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system (e.g., 0-5 scale).

  • At 24 hours, euthanize the animals and harvest the brains.

  • Slice the brains into 2 mm coronal sections and stain with 2% TTC solution to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

4. Data Analysis:

  • Compare neurological deficit scores between groups using a non-parametric test (e.g., Mann-Whitney U test).

  • Analyze infarct volume data using one-way ANOVA followed by a suitable post-hoc test.

Quantitative Data Summary (Hypothetical)
Treatment GroupDose (mg/kg)Neurological Deficit Score (Median)Infarct Volume (% of hemisphere) (Mean ± SD)
Sham -00 ± 0
MCAO + Vehicle -445 ± 5
This compound 10335 ± 4
This compound 20225 ± 3

Signaling Pathway: Neuroprotection in Ischemic Stroke

G cluster_0 Ischemic Cascade cluster_1 Cellular Response MCAO MCAO (Ischemia/Reperfusion) Oxidative_Stress Oxidative Stress MCAO->Oxidative_Stress Inflammation Inflammation MCAO->Inflammation Apoptosis Apoptosis MCAO->Apoptosis Neuronal_Death Neuronal_Death Oxidative_Stress->Neuronal_Death Inflammation->Neuronal_Death Apoptosis->Neuronal_Death Nrf2_Pathway Nrf2 Pathway Anti-oxidant_Enzymes Anti-oxidant Enzymes Nrf2_Pathway->Anti-oxidant_Enzymes Anti-oxidant_Enzymes->Oxidative_Stress Inhibits Anti-inflammatory_Cytokines Anti-inflammatory Cytokines Anti-apoptotic_Proteins Anti-apoptotic Proteins Praeroside_IV This compound Praeroside_IV->Inflammation Inhibits Praeroside_IV->Apoptosis Inhibits Praeroside_IV->Nrf2_Pathway Activates

Application Notes and Protocols for Praeroside IV (Astragaloside IV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeroside IV, more commonly known in scientific literature as Astragaloside IV (AS-IV), is a prominent bioactive saponin isolated from the roots of Astragalus membranaceus. It is a cycloartane-type triterpene glycoside recognized for its diverse pharmacological activities.[1] This document provides a comprehensive overview of the dosage, administration routes, and relevant experimental protocols for AS-IV, intended to support research and drug development endeavors. AS-IV has been investigated for its anti-inflammatory, antioxidant, immunomodulatory, and neuroprotective effects, among others.[1][2]

Data Presentation

In Vivo Dosage and Administration of Astragaloside IV

The following table summarizes various in vivo studies, detailing the animal models, dosages, administration routes, and observed effects of Astragaloside IV.

Animal ModelDosageAdministration RouteDurationKey Findings
Mice (Experimental Autoimmune Encephalomyelitis)20 mg/kg/dayIntraperitoneal (i.p.)10 daysDelayed disease onset and reduced severity by inhibiting dendritic cell maturation.[3]
Mice (Aging)30 and 90 mg/kg/dayIntragastric (i.g.)4-8 monthsReduced body weight and improved fat metabolism.[4]
Mice (Neuroinflammation)6, 12.5, and 25 mg/kgIntraperitoneal (i.p.)Single doseAttenuated memory impairment induced by scopolamine.[5]
Rats (Cerebral Ischemia-Reperfusion)12.5, 25, and 50 mg/kg/dayOral (p.o.)7 daysAttenuated neurological deficits and reduced cerebral infarction.[6]
Mice (Diabetic Kidney Disease)10 and 20 mg/kg/dayNot specified8 weeksReduced blood glucose and lipid metabolism disturbances.[7]
Mice (Systemic Lupus Erythematosus)10, 20, and 40 mg/kg/dayNot specified8 weeksModulated immune response.[8]
Rats (LPS-induced inflammation)1.25, 2.5, and 5 mg/kgNot specifiedNot specifiedSuppressed inflammation via inactivation of NF-κB signaling.[9]
In Vitro Dosage of Astragaloside IV

The following table outlines the concentrations of Astragaloside IV used in various in vitro experiments, the cell lines studied, and the observed outcomes.

Cell LineConcentrationDurationKey Findings
K562 cells10 µMNot specifiedEnhanced mitochondrial function.[10]
SMMC-7721 (Hepatocellular Carcinoma)10-160 µg/ml48 hoursDecreased lncRNA-ATB expression and inhibited cell migration.[6]
MDA-MB-231 (Breast Cancer)40-100 µg/ml24 hoursInhibited cell viability and invasion.[6]
SH-SY5Y (Neuroblastoma)50-200 µmol/l24 hours (pretreatment)Protected against H2O2-induced injury.[11]
PC12 cells100 µM24 hoursExhibited neuroprotective effects against glutamate-induced neurotoxicity.[10]
M2 macrophages60, 80, 160 µM48 hoursInhibited the viability of M2 macrophages.[12]

Experimental Protocols

Western Blot Analysis for Protein Expression

This protocol is a general guideline for assessing the effect of Astragaloside IV on the expression of target proteins.

a. Materials:

  • Cell lysates or tissue homogenates

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., against p-NF-κB, p-p38, p-JNK, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with 0.1% Tween 20)

b. Protocol:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's instructions, typical range 1:1000 - 1:2000) overnight at 4°C with gentle shaking.[6][8]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[6]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typical range 1:2000 - 1:20000) for 1 hour at room temperature.[8][13]

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of mRNA levels of target genes affected by Astragaloside IV.

a. Materials:

  • Total RNA from treated cells or tissues

  • TRIzol reagent

  • cDNA synthesis kit

  • SYBR Green Master Mix

  • Forward and reverse primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

b. Protocol:

  • RNA Extraction: Extract total RNA from samples using TRIzol reagent according to the manufacturer's protocol.[10]

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.[10]

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using SYBR Green Master Mix, cDNA, and specific primers. A typical reaction mixture might include: 5 µL SYBR Green Master Mix, 1 µL cDNA, 0.5 µL forward primer (10 µM), 0.5 µL reverse primer (10 µM), and 3 µL nuclease-free water.

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with cycling conditions such as: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

  • Data Analysis: Analyze the results using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Table of Primer Sequences:

GeneForward Primer (5'-3')Reverse Primer (5'-3')
GAPDHGGGAGCCAAAAGGGTCATCATTTCTAGACGGCAGGTCAGG
circDLSTTGAAGAGGCTGTGGACGGAAGCTTCAGGTTGCCCACAGAT
miR-489-3pGCCGAGACATCACATATACGCTCAACTGGTGTCGTGGAG

(Note: These are example primer sequences and should be validated for the specific experimental system.)

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or cell culture supernatants.

a. Materials:

  • Serum samples or cell culture supernatants

  • Commercially available ELISA kits for the specific cytokines of interest

  • Microplate reader

b. Protocol:

  • Sample and Standard Preparation: Prepare samples and standards according to the instructions provided with the ELISA kit.

  • Coating: If not pre-coated, coat a 96-well plate with the capture antibody overnight.

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Incubation: Add the prepared samples and standards to the wells and incubate.

  • Detection Antibody: Add the detection antibody and incubate.

  • Enzyme Conjugate: Add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate.

  • Substrate Addition: Add the substrate solution and incubate to allow for color development.

  • Stop Reaction: Stop the reaction with the provided stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.

Signaling Pathway Diagrams

NF-κB Signaling Pathway Modulation by Astragaloside IV

Astragaloside IV has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[9][14]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates AS_IV Astragaloside IV AS_IV->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Inhibits NF_kB_active Active NF-κB NF_kB->NF_kB_active Activation nucleus Nucleus NF_kB_active->nucleus Translocation inflammatory_genes Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) nucleus->inflammatory_genes Upregulates MAPK_Pathway stress Cellular Stress / Growth Factors MAPKKK MAPKKK (e.g., ASK1, TAK1) stress->MAPKKK AS_IV Astragaloside IV p38_MAPK p38 MAPK AS_IV->p38_MAPK Inhibits Phosphorylation JNK JNK AS_IV->JNK Inhibits Phosphorylation ERK ERK AS_IV->ERK Inhibits Phosphorylation MAPKKK->p38_MAPK MAPKKK->JNK MAPKKK->ERK p_p38 p-p38 p38_MAPK->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK downstream Downstream Effects (Inflammation, Apoptosis, etc.) p_p38->downstream p_JNK->downstream p_ERK->downstream AMPK_Pathway AS_IV Astragaloside IV AMPK AMPK AS_IV->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK PGC1a PGC-1α p_AMPK->PGC1a Activates mTORC1 mTORC1 p_AMPK->mTORC1 Inhibits mito_biogenesis Mitochondrial Biogenesis PGC1a->mito_biogenesis autophagy Autophagy mTORC1->autophagy Inhibits

References

Application Notes and Protocols for Inducing Oxidative Stress in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Standardized methods for the induction of oxidative stress in in vitro models using chemical inducers.

Abstract: Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is implicated in a multitude of pathological conditions. Consequently, the ability to reliably induce and quantify oxidative stress in experimental models is crucial for research in areas such as toxicology, pharmacology, and disease pathogenesis. As "Praeroside IV" is not a recognized agent for inducing oxidative stress, this document provides detailed application notes and protocols for three well-established chemical inducers: Hydrogen Peroxide (H₂O₂), Menadione, and Paraquat. These agents are commonly employed to study the cellular responses to oxidative damage and to screen for potential therapeutic interventions.

Introduction to Chemical Inducers of Oxidative Stress

The controlled induction of oxidative stress in cellular models is a fundamental technique for investigating the molecular mechanisms underlying cellular damage and the efficacy of antioxidant compounds. The choice of inducer is critical as different agents can generate distinct profiles of reactive oxygen species and trigger specific cellular responses.

  • Hydrogen Peroxide (H₂O₂): A non-radical ROS that can diffuse across cell membranes. It is a product of normal cellular metabolism and can be converted to the highly reactive hydroxyl radical via the Fenton reaction.[1] H₂O₂ is widely used to model general oxidative stress.[2]

  • Menadione (Vitamin K3): A synthetic naphthoquinone that undergoes redox cycling, leading to the generation of superoxide radicals (O₂⁻•).[3][4] This process primarily occurs in the mitochondria and endoplasmic reticulum, making it a useful tool for studying mitochondrial dysfunction and ROS-induced apoptosis.[3][5]

  • Paraquat (N,N′-dimethyl-4,4′-bipyridinium dichloride): A herbicide that also acts as a redox cycler, generating superoxide anions.[6][7] Its toxicity is particularly pronounced in the lungs and brain, and it is often used to model neurodegenerative diseases like Parkinson's disease.[7][8]

Experimental Protocols

General Cell Culture and Reagent Preparation
  • Cell Lines: These protocols are broadly applicable to various adherent and suspension cell lines (e.g., HEK293, HeLa, K-562, ARPE-19, RAW264.7).[9][10][11] Cell density and growth phase can significantly impact the response to oxidative stress; therefore, it is recommended to use cells in the exponential growth phase and at a consistent confluence.

  • Reagent Preparation:

    • Hydrogen Peroxide (H₂O₂): Prepare fresh dilutions from a 30% stock solution in serum-free culture medium or phosphate-buffered saline (PBS) immediately before use, as H₂O₂ is unstable in solution.[12]

    • Menadione: Prepare a stock solution in dimethyl sulfoxide (DMSO) and further dilute in culture medium to the final working concentration. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

    • Paraquat: Prepare a stock solution in sterile water or PBS and dilute to the final concentration in culture medium.

Protocol for Induction of Oxidative Stress with Hydrogen Peroxide
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction) and allow them to adhere and grow for 24 hours.

  • Treatment Preparation: Prepare a range of H₂O₂ concentrations (e.g., 20 µM to 1 mM) in serum-free medium.[1][9] The optimal concentration and exposure time should be determined empirically for each cell line and experimental endpoint.[13]

  • Induction: Remove the culture medium and wash the cells once with sterile PBS. Add the H₂O₂-containing medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours).[2][13] Shorter incubation times are often used to study acute signaling events, while longer exposures are used to assess cytotoxicity.

  • Post-Incubation Processing: After incubation, remove the H₂O₂-containing medium and wash the cells with PBS. The cells can then be lysed for biochemical assays, stained for microscopy, or further cultured in fresh medium to assess recovery.

Protocol for Induction of Oxidative Stress with Menadione
  • Cell Seeding: As described in section 2.2.1.

  • Treatment Preparation: Prepare a range of menadione concentrations (e.g., 5 µM to 100 µM) in complete culture medium.[5][11]

  • Induction: Add the menadione-containing medium to the cells.

  • Incubation: Incubate for a period ranging from 1 to 24 hours, depending on the desired outcome.[14][15] Menadione induces a rapid increase in intracellular superoxide levels.[3]

  • Post-Incubation Processing: Process the cells as described in section 2.2.5.

Protocol for Induction of Oxidative Stress with Paraquat
  • Cell Seeding: As described in section 2.2.1.

  • Treatment Preparation: Prepare a range of paraquat concentrations (e.g., 5 µM to 500 µM) in complete culture medium.[10][16]

  • Induction: Add the paraquat-containing medium to the cells.

  • Incubation: Exposure times can range from a few hours to several days to model chronic exposure scenarios.[16]

  • Post-Incubation Processing: Process the cells as described in section 2.2.5.

Data Presentation: Quantitative Parameters for Oxidative Stress Induction

The following tables summarize typical concentration ranges and exposure times for the selected inducers, along with common markers of oxidative stress that can be quantified.

InducerCell Line ExampleConcentration RangeExposure TimeKey ROS GeneratedReference(s)
Hydrogen Peroxide ARPE-19100 - 500 µM30 - 120 minH₂O₂, •OH[13]
K-562, HeLa20 - 100 µM10 min - 24 hH₂O₂, •OH[9]
HUVEC0.01% - 0.3% (from 30% stock)16 hH₂O₂, •OH[12]
Menadione Cardiomyocytes25 µM15 - 20 minO₂⁻•, H₂O₂[5]
HEK29325 µM4 hO₂⁻•[11]
Pancreatic Acinar CellsVariesVariesO₂⁻•[17]
Paraquat RAW264.775 - 150 µMVariesO₂⁻•, H₂O₂[10]
Primary Cortical Neurons5 - 100 µM24 hO₂⁻•[16]
Neutrophils5 - 100 µM6 - 24 hO₂⁻•[18]
Oxidative Stress MarkerAssay PrincipleTypical AssayReference(s)
Lipid Peroxidation Measurement of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS).TBARS AssayGeneral knowledge
Protein Oxidation Detection of carbonyl groups introduced into proteins by oxidative stress.DNPH AssayGeneral knowledge
DNA Damage Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a product of oxidative DNA damage.ELISA, LC-MSGeneral knowledge
Intracellular ROS Use of fluorescent probes that become oxidized in the presence of ROS.DCFH-DA, MitoSOX Red[3][13]
Antioxidant Enzyme Activity Measurement of the activity of enzymes like superoxide dismutase (SOD) and catalase.Spectrophotometric assays[19]
Glutathione Levels Quantification of the ratio of reduced (GSH) to oxidized (GSSG) glutathione.HPLC, colorimetric assaysGeneral knowledge

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The induction of oxidative stress by these chemical agents activates a complex network of intracellular signaling pathways. Below are simplified diagrams representing some of the key pathways involved.

Hydrogen_Peroxide_Signaling cluster_cell H2O2 Hydrogen Peroxide Cell Cellular Interior PI3K_Akt PI3K/Akt Pathway H2O2->PI3K_Akt Activates MAPK MAPK Pathways (ERK, JNK, p38) H2O2->MAPK Activates NFkB NF-κB Pathway H2O2->NFkB Activates Nrf2 Nrf2 Pathway H2O2->Nrf2 Activates Membrane Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->NFkB Activates MAPK->Apoptosis Regulates Antioxidant_Response Antioxidant Response NFkB->Antioxidant_Response Induces Nrf2->Antioxidant_Response Induces

Caption: H₂O₂-induced signaling pathways.

Menadione_Paraquat_Signaling cluster_cell Inducer Menadione / Paraquat Mitochondria Mitochondria Inducer->Mitochondria Redox_Cycling Redox Cycling Mitochondria->Redox_Cycling Superoxide Superoxide (O₂⁻•) Redox_Cycling->Superoxide Mito_Dysfunction Mitochondrial Dysfunction Superoxide->Mito_Dysfunction PARP_Activation PARP-1 Activation Superoxide->PARP_Activation Mito_Dysfunction->PARP_Activation Cell_Death Cell Death PARP_Activation->Cell_Death Experimental_Workflow cluster_assays Endpoint Assays Start Start: Seed Cells Incubate_24h Incubate for 24h Start->Incubate_24h Treatment Treat with Oxidative Stress Inducer Incubate_24h->Treatment Incubate_Xh Incubate for a Defined Period Treatment->Incubate_Xh Viability Cell Viability (MTT, etc.) Incubate_Xh->Viability ROS_Measurement ROS Measurement (DCFH-DA, etc.) Incubate_Xh->ROS_Measurement Biochemical_Assays Biochemical Assays (Western Blot, ELISA) Incubate_Xh->Biochemical_Assays Gene_Expression Gene Expression (qPCR, RNA-seq) Incubate_Xh->Gene_Expression

References

Application Notes and Protocols for Praeroside IV in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Praeroside IV is a pyranocoumarin glycoside that has been isolated from the root of Peucedanum praeruptorum Dunn, a plant used in traditional medicine.[1] While research into the broader extracts of Peucedanum praeruptorum and some of its other constituent coumarins has suggested potential neuroprotective and anti-inflammatory activities relevant to neurodegenerative diseases, specific data and detailed experimental protocols for the use of isolated this compound in this context are not extensively available in the current scientific literature.[2][3] This document provides a general framework and suggested protocols based on the activities of related compounds from the same plant, which can serve as a starting point for researchers interested in investigating the potential of this compound.

Putative Mechanisms of Action

Based on studies of other coumarins isolated from Peucedanum praeruptorum, the potential neuroprotective effects of this compound in neurodegenerative disease models may be mediated through several mechanisms:

  • Anti-inflammatory Effects: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Other coumarins from P. praeruptorum, such as praeruptorins C, D, and E, have been shown to inhibit the activation of NF-κB and STAT3, key transcription factors that regulate the expression of pro-inflammatory mediators in microglia and astrocytes.[4] It is plausible that this compound may exert similar anti-inflammatory effects.

  • Modulation of Oxidative Stress: Oxidative stress is another critical factor in the pathogenesis of neurodegenerative disorders. While direct antioxidant activity for this compound has not been detailed, many phytochemicals, including coumarins, possess antioxidant properties.

  • Regulation of Neuronal Signaling Pathways: Praeruptorin C, a related compound, has demonstrated neuroprotective effects by modulating NMDA receptor signaling and intracellular calcium levels, which are often dysregulated in neurodegenerative conditions.[5] this compound may share or have distinct effects on these or other neuronal signaling pathways.

Data Presentation

Currently, there is a lack of specific quantitative data on the bioactivity of this compound in neurodegenerative disease models. Researchers initiating studies on this compound would need to generate this data. The following tables are provided as templates for structuring such data as it becomes available.

Table 1: In Vitro Neuroprotective Activity of this compound

Cell LineNeurotoxic InsultConcentration (µM)Cell Viability (%)IC₅₀ (µM)
SH-SY5Y6-OHDA
PC12MPP+
HT22Glutamate
BV-2LPS

Table 2: Anti-inflammatory Effects of this compound in Microglia

Cell LineTreatmentConcentration (µM)Nitric Oxide (NO) Production (% of Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
BV-2LPS
Primary MicrogliaLPS

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: Assessment of Neuroprotective Effects in a Neuronal Cell Line

This protocol describes a method to assess the ability of this compound to protect neuronal cells from a neurotoxin-induced cell death.

1. Cell Culture and Seeding:

  • Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) in appropriate media and conditions.
  • Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

2. Treatment with this compound and Neurotoxin:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in cell culture media.
  • Pre-treat the cells with different concentrations of this compound for 2 hours.
  • Introduce a neurotoxin relevant to a specific neurodegenerative disease model (e.g., 6-hydroxydopamine for Parkinson's disease, amyloid-beta oligomers for Alzheimer's disease) to the wells. Include appropriate vehicle and positive controls.

3. Assessment of Cell Viability:

  • After a 24-hour incubation period, assess cell viability using a standard method such as the MTT assay.
  • Briefly, add MTT solution to each well and incubate for 4 hours.
  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Evaluation of Anti-inflammatory Activity in Microglial Cells

This protocol outlines a method to determine if this compound can suppress the inflammatory response in microglial cells.

1. Cell Culture and Seeding:

  • Culture a microglial cell line (e.g., BV-2) or primary microglia in appropriate media.
  • Seed cells into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere.

2. Treatment and Inflammatory Stimulation:

  • Pre-treat the cells with various concentrations of this compound for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include untreated and LPS-only controls.

3. Measurement of Inflammatory Mediators:

  • After 24 hours, collect the cell culture supernatant.
  • Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent assay.
  • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

4. Western Blot Analysis for Inflammatory Pathway Proteins:

  • Lyse the cells to extract total protein.
  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.
  • Probe the membrane with primary antibodies against key inflammatory signaling proteins (e.g., phosphorylated NF-κB p65, IκBα, p38 MAPK).
  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Mandatory Visualizations

Diagram 1: Proposed Anti-inflammatory Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK PraerosideIV This compound PraerosideIV->IKK inhibits? IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory activates transcription of

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Diagram 2: Experimental Workflow for Neuroprotection Assay

G Start Start Culture Culture Neuronal Cells (e.g., SH-SY5Y) Start->Culture Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with this compound (various concentrations, 2h) Seed->Pretreat Induce Induce Neurotoxicity (e.g., with 6-OHDA, 24h) Pretreat->Induce MTT Perform MTT Assay Induce->MTT Measure Measure Absorbance MTT->Measure Analyze Analyze Data & Calculate Cell Viability Measure->Analyze End End Analyze->End

Caption: Workflow for assessing the neuroprotective effects of this compound.

References

Troubleshooting & Optimization

improving praeroside IV solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of praeroside IV for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

Q2: I am having trouble dissolving this compound powder. What should I do?

Difficulty in dissolving this compound powder can be due to several factors, including the choice of solvent and the dissolution technique. It is recommended to start with a small amount of the compound and test its solubility in different solvents. Sonication or gentle heating can aid in dissolution, but care should be taken to avoid degradation of the compound.

Q3: What are the recommended solvents for dissolving this compound?

While specific data for this compound is limited, the following table summarizes the general solubility of glycosides in common laboratory solvents. It is recommended to test these solvents empirically to find the optimal one for your specific experimental needs.

SolventGeneral Solubility of GlycosidesRecommended Starting ConcentrationNotes
Water Generally soluble, but may be limitedStart with 1 mg/mLSolubility can be pH-dependent. Consider using buffered solutions.
Dimethyl Sulfoxide (DMSO) Generally solubleUp to 10 mg/mL or higherA versatile solvent for many organic compounds. Prepare a high-concentration stock and dilute in aqueous media for experiments.
Ethanol (EtOH) Moderately to sparingly solubleStart with 1 mg/mL and test higher concentrationsA mixture of ethanol and water may improve solubility.
Methanol (MeOH) Moderately to sparingly solubleStart with 1 mg/mL and test higher concentrationsSimilar to ethanol, a co-solvent with water might be effective.
Phosphate-Buffered Saline (PBS) Solubility may be similar to waterDependent on the final desired concentration in the assayEnsure the pH of the PBS is compatible with the compound's stability.

It is highly recommended to obtain a Certificate of Analysis (CoA) from your supplier, which may contain specific solubility information.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in water. Low aqueous solubility at neutral pH.Try adjusting the pH of the water slightly. Alternatively, dissolve in a small amount of DMSO first and then dilute with water or your experimental buffer.
A precipitate forms after adding the this compound stock solution to my aqueous cell culture medium. The compound is precipitating out of the solution upon dilution due to lower solubility in the final medium.Decrease the final concentration of this compound. Increase the percentage of the co-solvent (e.g., DMSO) in the final solution, ensuring it is not toxic to the cells. Prepare a more dilute stock solution.
The dissolved this compound solution appears cloudy. The compound may not be fully dissolved or could be forming micelles.Try sonicating the solution for a few minutes. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
I am concerned about the stability of this compound in solution. Glycosidic bonds can be susceptible to hydrolysis, especially at extreme pH values or in the presence of certain enzymes.Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol provides a general procedure for preparing a stock solution of a powdered compound with unknown solubility.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Carefully weigh out a precise amount of this compound powder (e.g., 1 mg or 5 mg) in a sterile microcentrifuge tube.

  • Adding the Solvent: Add a small volume of DMSO to the tube to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can also be attempted, but monitor for any signs of degradation (e.g., color change).

  • Sterilization (Optional): If the stock solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Visualizations

Below is a diagram illustrating a general workflow for assessing the bioactivity of a compound like this compound.

experimental_workflow cluster_prep Compound Preparation cluster_exp Experimental Assay cluster_analysis Data Analysis compound This compound Powder dissolve Dissolve in appropriate solvent (e.g., DMSO) to make stock solution compound->dissolve stock Stock Solution dissolve->stock dilute Dilute stock solution to working concentrations in cell culture medium stock->dilute treat Treat cells with working concentrations of this compound dilute->treat assay Perform bioactivity assay (e.g., cell viability, gene expression) treat->assay data Collect and analyze data assay->data conclusion Draw conclusions on the bioactivity of this compound data->conclusion

Caption: General experimental workflow for assessing the bioactivity of this compound.

References

Technical Support Center: Stabilizing Praeroside IV in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing praeroside IV in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a phenolic glycoside with a chemical structure that includes a glycosidic bond and a phenolic ring. These functional groups make it susceptible to degradation in aqueous solutions, primarily through hydrolysis of the glycosidic linkage and oxidation of the phenolic moiety. Instability can lead to a loss of biological activity and the formation of degradation products, compromising experimental results.

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound, like other phenolic and iridoid glycosides, is significantly influenced by several factors:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond.[1][2] Strong alkaline solutions, in particular, have been shown to hydrolyze similar iridoid glycosides.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[1][2] Studies on analogous compounds have shown significant degradation at temperatures above 40°C.[1]

  • Light: Exposure to UV light can promote oxidative degradation of the phenolic ring.

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of the phenolic components of the molecule.

  • Enzymes: Contamination with glycosidases can lead to rapid enzymatic hydrolysis of the glycosidic bond.

Q3: What are the visible signs of this compound degradation in a solution?

While chemical analysis is required for confirmation, visual cues that may indicate degradation include a change in the color of the solution (often yellowing or browning due to oxidation of phenols) or the formation of precipitates as the aglycone or other degradation products may be less soluble.

Q4: What are the recommended storage conditions for a this compound stock solution?

To maximize shelf-life, this compound stock solutions should be:

  • Stored at low temperatures, preferably at -20°C or -80°C.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared in a buffer with a slightly acidic to neutral pH (e.g., pH 5-7), as extreme pH values can promote hydrolysis.

  • Purged with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Experimental Assays

Possible Causes:

  • Hydrolysis: The glycosidic bond may be breaking due to inappropriate pH or high temperature of the experimental buffer.

  • Oxidation: The phenolic ring may be oxidizing due to exposure to oxygen or light.

  • Enzymatic Degradation: The solution may be contaminated with enzymes that cleave the glycosidic bond.

Troubleshooting Steps:

  • Verify pH of all solutions: Ensure that the pH of your buffers and final solution is within a stable range for this compound (ideally pH 5-7).

  • Control Temperature: Perform experiments at the lowest feasible temperature. If elevated temperatures are necessary, minimize the incubation time.

  • Minimize Light Exposure: Work in a dimly lit area or use light-blocking containers for your solutions.

  • Deoxygenate Buffers: Before adding this compound, sparge your buffers with nitrogen or argon to remove dissolved oxygen.

  • Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use whenever possible.

  • Check for Contamination: Ensure all glassware is sterile and that solutions are not contaminated with microbial growth, which could introduce degrading enzymes.

Issue 2: Inconsistent Results Between Experimental Replicates

Possible Causes:

  • Inconsistent Solution Preparation: Variations in pH, temperature, or exposure to light and air during the preparation of individual replicates.

  • Differential Degradation: Some replicates may be degrading faster than others due to their position in an incubator or on the lab bench (e.g., closer to a heat source or light).

Troubleshooting Steps:

  • Standardize Solution Preparation: Follow a strict, standardized protocol for preparing all this compound solutions.

  • Prepare a Master Mix: Whenever possible, prepare a single stock solution of this compound and aliquot it into individual experimental tubes to ensure consistency.

  • Randomize Sample Placement: When incubating, randomize the placement of your samples to minimize systematic errors due to environmental gradients.

  • Analyze Samples Promptly: Analyze all samples as quickly as possible after the experiment is complete to minimize post-experimental degradation.

Experimental Protocols

Protocol 1: Stability Testing of this compound at Different pH Values

Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.

Materials:

  • This compound

  • Buffer solutions at various pH values (e.g., pH 2, 4, 6, 8, 10, 12)

  • Methanol

  • UPLC or HPLC system with a C18 column and UV detector

Methodology:

  • Prepare a stock solution of this compound in methanol.

  • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of approximately 10-20 µM.

  • Incubate the solutions at a constant temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 3, 6, 12, 24, 30 hours), withdraw an aliquot from each solution.

  • Immediately quench the degradation by diluting the aliquot 1:1 with methanol.

  • Analyze the concentration of the remaining this compound using a validated UPLC/HPLC method.[1]

  • Plot the concentration of this compound versus time for each pH and determine the degradation rate constant.

Protocol 2: Stability Testing of this compound at Different Temperatures

Objective: To evaluate the effect of temperature on the stability of this compound.

Materials:

  • This compound

  • Water or a stable buffer solution (e.g., pH 6)

  • Methanol

  • UPLC or HPLC system

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Aliquot the solution into separate vials for each temperature to be tested (e.g., 20°C, 40°C, 60°C, 80°C).

  • Incubate the vials at their respective temperatures.

  • At defined time intervals (e.g., 0, 3, 6, 12, 24, 30 hours), remove a vial from each temperature.

  • Immediately cool the vial to stop further degradation and dilute an aliquot 1:1 with methanol.

  • Analyze the remaining this compound concentration by UPLC/HPLC.[1]

  • Plot the concentration of this compound versus time for each temperature to determine the degradation rate.

Quantitative Data Summary

The following tables summarize stability data for iridoid glycosides that are structurally related to this compound. This data can be used as a reference to guide experimental design.

Table 1: Stability of Structurally Similar Iridoid Glycosides at Various Temperatures (at neutral pH) [1]

CompoundTemperature (°C)Remaining Compound after 30h (%)
Geniposidic Acid (GPA)20~100
40~100
60~100
80~100
Ulmoidoside B (UB)20~100
40~95
60~80
80~60
Ulmoidoside D (UD)20~100
40~90
60~70
80~50

Table 2: Stability of Structurally Similar Iridoid Glycosides at Various pH Values (at 40°C) [1]

CompoundpHRemaining Compound after 30h (%)
Scyphiphin D (SD)2~100
10~100
12~70
Ulmoidoside A (UA)2~100
10~100
12~60
Ulmoidoside C (UC)2~100
10~100
12~50
Ulmoidoside B (UB)2~80
10~90
12~40
Ulmoidoside D (UD)2~75
10~85
12~30

Visualizations

degradation_pathways praeroside_iv This compound Solution hydrolysis Hydrolysis (Acidic or Alkaline pH, High Temp) praeroside_iv->hydrolysis Glycosidic Bond Cleavage oxidation Oxidation (Light, Oxygen) praeroside_iv->oxidation Phenolic Ring Alteration aglycone Aglycone + Sugar hydrolysis->aglycone oxidized_products Oxidized Products oxidation->oxidized_products

Caption: Inferred degradation pathways of this compound in solution.

experimental_workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep Prepare this compound stock solution in appropriate solvent/buffer aliquot Aliquot into experimental conditions (different pH, temp, etc.) prep->aliquot incubate Incubate samples under controlled conditions aliquot->incubate sample Withdraw aliquots at specific time points incubate->sample quench Quench reaction (e.g., with methanol) sample->quench analyze Analyze remaining this compound by HPLC/UPLC quench->analyze data Determine degradation kinetics analyze->data

References

praeroside IV experimental artifacts and controls

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Astragaloside IV

Disclaimer: Initial searches for "praeroside IV" did not yield significant results in scientific literature. However, due to the substantial overlap in search results with "Astragaloside IV," this technical support center has been developed based on the hypothesis that the user was referring to Astragaloside IV. This compound is a well-researched saponin isolated from Astragalus membranaceus.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Astragaloside IV (AS-IV) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Astragaloside IV and what are its primary areas of research?

Astragaloside IV (AS-IV) is a major active saponin component isolated from the medicinal plant Astragalus membranaceus.[1][2][3] It is widely investigated for its various pharmacological properties, including:

  • Cardioprotective effects: Protecting against doxorubicin-induced myocardial injury and hypoxia-induced damage in cardiomyocytes.[1][4]

  • Neuroprotective effects: Exhibiting therapeutic potential in models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia.[5][6][7]

  • Anti-inflammatory and Immunomodulatory properties: Modulating inflammatory pathways such as MAPK/NF-κB and regulating immune cell responses.[8][9]

  • Anti-cancer activity: Inhibiting cancer cell proliferation, migration, and invasion in various cancer types, including nasopharyngeal carcinoma.[2][10]

  • Metabolic regulation: Improving conditions like hepatic steatosis and cellular lipid deposition.[8][11]

Q2: What are the common in vitro and in vivo models used to study Astragaloside IV?

  • In Vitro :

    • Cell Lines: H9c2 cardiomyocytes are frequently used for studying cardioprotective effects, often with injury induced by agents like hydrogen peroxide (H₂O₂) or doxorubicin.[4][12] SH-SY5Y neuroblastoma cells are a common model for neuroprotection studies, with oxidative stress induced by H₂O₂.[5] HepG2 cells are used for investigating effects on lipid metabolism.[11]

    • Primary Cells: Bone marrow-derived macrophages (BMDMs) can be used to study immunomodulatory effects.[13]

  • In Vivo :

    • Rodent Models:

      • Myocardial Injury: Doxorubicin-induced cardiotoxicity in mice.[1]

      • Cerebral Ischemia: Middle cerebral artery occlusion/reperfusion (MCAO/R) in rats.[14][15]

      • Neurodegenerative Disease: Mouse models of Parkinson's or Alzheimer's disease.[6]

      • Metabolic Disease: LDLR−/− mice on a high-fat diet to study atherosclerosis and hepatic steatosis.[8]

      • Autoimmune Disease: Experimental autoimmune encephalomyelitis (EAE) model in mice.[3]

Q3: What is the link between Astragaloside IV and hydrogen peroxide (H₂O₂) in experimental setups?

Hydrogen peroxide (H₂O₂) is commonly used in in vitro experiments to induce oxidative stress and apoptosis in cell lines, thereby creating a model of cellular injury.[4][5][12] Astragaloside IV is then administered to these cells to investigate its potential protective effects against H₂O₂-induced damage.[4][5][12] For example, studies have shown that AS-IV can attenuate H₂O₂-induced apoptosis in neuronal cells and cardiomyocytes.[4][5]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability in cell viability assays (e.g., MTT, CCK-8) with AS-IV treatment.

  • Possible Cause 1: AS-IV solubility and stability.

    • Troubleshooting:

      • Ensure AS-IV is fully dissolved. It may require a small amount of DMSO as a solvent before further dilution in culture media. Note the final DMSO concentration and include a vehicle control in your experiments.

      • Prepare fresh stock solutions of AS-IV regularly. The stability of AS-IV in solution can be affected by pH and temperature.[16][17] Acidic to neutral solutions generally show better stability.[16][17]

  • Possible Cause 2: Inconsistent cell seeding density.

    • Troubleshooting:

      • Ensure a uniform single-cell suspension before seeding.

      • Use a consistent cell number for all wells and plates.

  • Possible Cause 3: Cytotoxicity at high concentrations.

    • Troubleshooting:

      • Perform a dose-response curve to determine the optimal, non-toxic concentration of AS-IV for your specific cell line. For example, in NP-69 cells, cytotoxicity was observed at 800 μM, while concentrations up to 400 μM were well-tolerated.[2]

Issue 2: No significant effect of AS-IV on the target signaling pathway.

  • Possible Cause 1: Insufficient treatment time or concentration.

    • Troubleshooting:

      • Conduct a time-course and dose-response experiment to identify the optimal conditions for observing an effect on your pathway of interest.

  • Possible Cause 2: Cell line is not responsive to AS-IV.

    • Troubleshooting:

      • Verify the expression of the target receptors or pathway components in your cell line.

      • Consider using a different cell line that has been shown to be responsive to AS-IV in the literature.

  • Possible Cause 3: Issues with downstream analysis (e.g., Western blot).

    • Troubleshooting:

      • Ensure the quality of your antibodies and reagents.

      • Include appropriate positive and negative controls for your western blot. For example, if studying an apoptotic pathway, include a known inducer of apoptosis as a positive control.

In Vivo Experiments

Issue 3: Low bioavailability of AS-IV after oral administration.

  • Observation: Studies in beagle dogs and rats have shown low oral bioavailability of AS-IV (7.4% and 3.66%, respectively).[18]

  • Troubleshooting/Considerations:

    • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection is often used to bypass the issue of low oral absorption.[14][19][20]

    • Dosage: Higher oral doses may be required to achieve a therapeutic effect.

    • Formulation: Investigate potential formulations that could enhance oral bioavailability.

Issue 4: High variability in animal responses to AS-IV treatment.

  • Possible Cause 1: Inconsistent drug administration.

    • Troubleshooting:

      • Ensure accurate and consistent dosing for all animals.

      • For oral gavage, ensure the solution is properly delivered to the stomach.

  • Possible Cause 2: Underlying health status of animals.

    • Troubleshooting:

      • Use healthy animals of the same age and sex.

      • Acclimatize animals to the housing conditions before starting the experiment.[19]

  • Possible Cause 3: Variability in the disease model induction.

    • Troubleshooting:

      • Standardize the procedure for inducing the disease model (e.g., surgical procedures like MCAO, or administration of inducing agents).[14]

      • Include a sham-operated or vehicle-treated control group.[14]

Experimental Protocols & Data

Protocol 1: In Vitro H₂O₂-Induced Oxidative Stress Model in H9c2 Cardiomyocytes

This protocol is adapted from studies investigating the protective effects of AS-IV against oxidative stress.[4][12]

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • AS-IV Pretreatment: Seed H9c2 cells in appropriate culture plates. Once they reach 70-80% confluency, pretreat the cells with varying concentrations of AS-IV (e.g., 5, 10, 20 µg/ml) for 24 hours.[4] Include a vehicle control group (e.g., DMEM with a corresponding low concentration of DMSO).

  • H₂O₂ Induction: After pretreatment, expose the cells to H₂O₂ (e.g., 100-200 µM) for a specified duration (e.g., 2-24 hours) to induce oxidative stress.[4][12] A control group without H₂O₂ treatment should be included.

  • Downstream Analysis:

    • Cell Viability: Assess using MTT or CCK-8 assays.

    • Apoptosis: Analyze using Annexin V/PI staining and flow cytometry, or by measuring the Bax/Bcl-2 ratio via Western blot.[4]

    • Oxidative Stress Markers: Measure intracellular reactive oxygen species (ROS) using DCFH-DA staining.[4] Analyze the activity of antioxidant enzymes like SOD and GSH.[1][4]

    • Signaling Pathways: Investigate protein expression and phosphorylation in relevant pathways (e.g., PI3K/AKT/mTOR) via Western blot.[12]

Quantitative Data Summary

Table 1: Effect of Astragaloside IV on H₂O₂-Induced Apoptosis in H9c2 Cells

Treatment GroupApoptotic Cells (%)
Control7.8 ± 1.3
H₂O₂ (100 µM)25.6 ± 2.3
AS-IV (5 µg/ml) + H₂O₂20.8 ± 1.3
AS-IV (10 µg/ml) + H₂O₂16.2 ± 2.3
AS-IV (20 µg/ml) + H₂O₂12.0 ± 1.7

Data adapted from a study on the protective effects of AS-IV.[4]

Table 2: In Vivo Efficacy of Astragaloside IV in a Rat Model of Cerebral Ischemia (MCAO)

Treatment GroupNeurological Deficit ScoreInfarct Volume (%)
Sham0.2 ± 0.10
MCAO Model3.5 ± 0.445.2 ± 5.1
AS-IV (20 mg/kg)2.1 ± 0.325.6 ± 4.2
AS-IV (40 mg/kg)1.5 ± 0.218.9 ± 3.8

Illustrative data based on findings from preclinical studies.[15]

Signaling Pathways and Workflows

Astragaloside IV Protective Mechanism in H₂O₂-Induced Cellular Injury

H2O2_ASIV_Pathway H2O2 Hydrogen Peroxide (H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) H2O2->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis ↑ Apoptosis Mitochondria->Apoptosis ASIV Astragaloside IV PI3K_AKT PI3K/AKT/mTOR Pathway ASIV->PI3K_AKT Activates Antioxidant ↑ Antioxidant Enzymes (SOD, GSH) ASIV->Antioxidant Increases PI3K_AKT->Apoptosis Inhibits Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Promotes Antioxidant->ROS Scavenges

Caption: AS-IV mitigates H₂O₂-induced apoptosis via ROS scavenging and pathway activation.

Experimental Workflow for In Vivo Study of AS-IV in Cerebral Ischemia

MCAO_Workflow start Animal Acclimatization (1 week) model MCAO Model Induction (e.g., 2h ischemia) start->model sham Sham Operation (Control) start->sham treatment AS-IV Administration (e.g., i.p. at reperfusion) model->treatment assessment Neurological Function Assessment (24h) treatment->assessment sham->assessment sacrifice Sacrifice and Tissue Collection assessment->sacrifice analysis Histological Analysis (TTC, Nissl Staining) sacrifice->analysis biochem Biochemical Assays (Western Blot, ELISA) sacrifice->biochem

Caption: Workflow for evaluating AS-IV's neuroprotective effects in a rat MCAO model.

AS-IV Regulation of the MAPK/NF-κB Inflammatory Pathway

MAPK_NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., High-Fat Diet) MAPK ↑ p-JNK, p-ERK, p-p38 (MAPK Pathway) Stimulus->MAPK NFkB ↑ p-NF-κB MAPK->NFkB Cytokines ↑ Pro-inflammatory Cytokines (IL-6, iNOS, VCAM-1) NFkB->Cytokines Inflammation Inflammation & Atherosclerosis Cytokines->Inflammation ASIV Astragaloside IV ASIV->MAPK Inhibits ASIV->NFkB Inhibits

Caption: AS-IV attenuates inflammation by inhibiting the MAPK/NF-κB signaling pathway.

References

Technical Support Center: Troubleshooting Praeroside IV HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of praeroside IV.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing a polar compound like this compound?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical with a trailing edge that is longer than the leading edge.[1] For this compound, a polar glycoside, the most frequent causes are related to undesirable secondary interactions with the stationary phase or issues within the HPLC system itself.

The primary causes can be broadly categorized as:

  • Chemical Interactions: These are the most common source of tailing and involve secondary retention mechanisms.[2][3] Unwanted interactions between this compound's polar hydroxyl groups and the silica-based column packing material can occur.[2][4]

  • Physical or Instrumental Problems: These issues stem from the HPLC hardware and setup, such as voids in the column, excessive dead volume, or blockages.[3][5][6]

  • Methodological Flaws: Problems with the mobile phase, sample preparation, or injection parameters can also lead to poor peak shape.[3][7]

Q2: How can I determine if the peak tailing is a chemical or a physical problem?

A simple diagnostic test can differentiate between chemical (analyte-specific) and physical (system-wide) problems. The key is to inject a neutral, non-polar compound that is not expected to interact with the column's active sites.

  • Physical Problem Indication: If all peaks in your chromatogram, including a neutral marker like toluene, exhibit tailing, the issue is likely physical.[8] This points to a problem like a column void, a blocked frit, or extra-column dead volume.[8]

  • Chemical Problem Indication: If the neutral marker gives a symmetrical peak, but your this compound peak tails, the problem is chemical.[8] This indicates a specific secondary interaction between this compound and the stationary phase, most likely involving silanol groups.[6][8]

Q3: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase is critical in controlling the interactions that cause peak tailing. For a polar analyte like this compound, the following mobile phase parameters are crucial:

  • pH: The most significant factor is often the interaction with acidic silanol groups (Si-OH) on the surface of silica-based columns.[4] At a mid-range pH, these groups can be ionized (Si-O⁻) and interact strongly with polar analytes, causing tailing.[1][2][6] Lowering the mobile phase pH to approximately 2.5-3.0 ensures these silanol groups are fully protonated (non-ionized), which significantly reduces secondary interactions and improves peak symmetry.[2][6]

  • Buffer Strength: Using a buffer (e.g., phosphate or formate) at a sufficient concentration (typically 10-50 mM) is essential to maintain a stable pH and can help mask residual silanol interactions.[3][7]

  • Additives: For particularly stubborn tailing with polar or basic compounds, mobile phase additives like triethylamine (TEA) can be used to block the active silanol sites.[4][7]

Q4: What column-related issues can cause peak tailing for this compound?

The analytical column is the heart of the separation, and several issues can lead to poor peak shape.

  • Column Choice: Using a modern, high-purity, end-capped silica column is recommended. End-capping treats the silica surface to reduce the number of accessible silanol groups, minimizing tailing for polar analytes.[1][3] For highly polar compounds, a polar-embedded or charged surface hybrid (CSH) column might also provide better peak shape.[7]

  • Column Contamination: Impurities from the sample or mobile phase can accumulate at the column inlet frit or on the stationary phase, creating active sites that cause tailing.[3][5] Using guard columns and ensuring proper sample clean-up can prevent this.[3]

  • Column Bed Deformation: A void at the head of the column, caused by pressure shocks or dissolution of the silica bed at high pH, can lead to significant peak distortion.[3][6] If a void is suspected, the column usually needs to be replaced.[7]

Q5: Could my sample preparation or injection parameters be the cause of the tailing?

Yes, the way the sample is prepared and injected can have a significant impact.

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile in a mobile phase of 10% acetonitrile), it can cause peak distortion, including tailing.[7] It is always best to dissolve the sample in the initial mobile phase.[5]

  • Mass Overload: Injecting too high a concentration of this compound can overload the column, leading to broad, tailing peaks.[3] This can be checked by diluting the sample and re-injecting; if the peak shape improves, overload was the issue.[5][7]

  • Sample Matrix Effects: Complex sample matrices can contain interfering compounds that co-elute with this compound, appearing as a tail.[2] Employing a sample clean-up technique like Solid Phase Extraction (SPE) can remove these interferences.[1][2]

Troubleshooting Summary

The table below summarizes the potential causes of this compound peak tailing and provides recommended solutions.

Category Potential Cause Recommended Solution(s)
Chemical Secondary interactions with silanol groupsLower mobile phase pH to 2.5-3.0.[2][6] Increase buffer concentration (10-50 mM).[3][7] Use a high-purity, end-capped column.[1][3]
Metal contamination in the column packingUse a column from a reputable manufacturer. If suspected, wash the column with a chelating agent (consult manufacturer).
Co-eluting impurityImprove sample clean-up (e.g., SPE).[1][2] Adjust detection wavelength to check for interferences.[2] Use a higher efficiency column (smaller particles or longer length).[2]
Physical Column void / bed deformationReplace the column.[7] Use a guard column to protect the analytical column.[3]
Blocked inlet fritReverse-flush the column (if permitted by the manufacturer).[2] Filter all samples and mobile phases. Use an in-line filter.[3]
Extra-column (dead) volumeUse shorter, narrower ID tubing (0.12 mm).[7] Ensure all fittings are properly connected without gaps.[7]
Methodological Sample overloadDilute the sample or reduce the injection volume.[7]
Inappropriate sample solventDissolve the sample in the initial mobile phase composition.[5][7]
Incorrect mobile phase pHAdjust pH away from the pKa of the analyte. For silanol effects, use a pH of ~3.[2][6]

Experimental Protocols

Protocol 1: Diagnostic Test for Chemical vs. Physical Tailing

This protocol helps determine the root cause of the observed peak tailing.

  • Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral, non-polar compound (e.g., toluene or uracil) in your mobile phase.

  • Standard Injection: First, inject your standard this compound sample and record the chromatogram, noting the tailing factor.

  • Neutral Marker Injection: Without changing any HPLC parameters, inject the neutral marker solution.

  • Analyze the Result:

    • Symmetrical Neutral Peak: If the neutral marker peak is sharp and symmetrical (Tailing Factor ≈ 1.0) while the this compound peak tails, the issue is chemical. Proceed with mobile phase and column chemistry optimization.

    • Tailing Neutral Peak: If the neutral marker peak also shows significant tailing, the issue is physical.[8] Inspect the system for dead volume, check for column voids, and consider replacing the column.

Protocol 2: General Column Flushing Procedure

This procedure can help remove contaminants from a column that may be causing peak tailing. Note: Always consult the column manufacturer's instructions before performing this procedure.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Direction: Reverse the column direction (connect the outlet to the pump). This is effective for flushing contaminants from the inlet frit.[2]

  • Flush with a Series of Solvents: Sequentially flush the column with at least 10-20 column volumes of the following solvents at a low flow rate:

    • Your mobile phase without buffer salts (e.g., Water/Acetonitrile).

    • 100% Water (HPLC-grade).

    • 100% Isopropanol.

    • 100% Acetonitrile or Methanol.

  • Equilibrate: Reconnect the column in the correct flow direction and equilibrate thoroughly with your mobile phase until the baseline is stable.

  • Test Performance: Inject a standard to see if peak shape has improved.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing.

Troubleshooting_Workflow Troubleshooting Workflow for HPLC Peak Tailing cluster_physical Physical Solutions cluster_chemical Chemical Solutions Start Peak Tailing Observed for this compound Check_All_Peaks Do ALL peaks in the chromatogram tail? Start->Check_All_Peaks Inject_Neutral Inject a neutral marker (e.g., Toluene). Does the neutral marker tail? Check_All_Peaks->Inject_Neutral No, only some peaks tail   Physical_Issue PHYSICAL PROBLEM (System-wide) Check_All_Peaks->Physical_Issue  Yes Inject_Neutral->Physical_Issue  Yes P1 Check for leaks and ensure proper fittings Physical_Issue->P1 Chemical_Issue CHEMICAL PROBLEM (Analyte-specific) C1 Lower mobile phase pH to ~3 Chemical_Issue->C1 P2 Reduce extra-column volume (use shorter/narrower tubing) P3 Flush or replace column frit/ in-line filter P4 Replace column (possible void) C2 Increase buffer strength C3 Use end-capped column C4 Check for sample overload (dilute sample) C5 Match sample solvent to mobile phase Inject_neutral Inject_neutral Inject_neutral->Chemical_Issue No  

Caption: A step-by-step logical workflow to diagnose HPLC peak tailing.

References

Technical Support Center: Optimizing Icariside II (Baohuoside I) Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Icariside II (also known as Baohuoside I), a flavonoid compound isolated from Epimedium koreanum. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure the successful application of Icariside II in your cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is Icariside II and what are its primary cellular effects?

A1: Icariside II (Baohuoside I) is a flavonoid glycoside that has demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2][3] In cell culture, its primary effects are concentration-dependent and can range from promoting cell viability and protecting against toxins to inhibiting proliferation and inducing apoptosis in cancer cells.[4][5][6]

Q2: What is a recommended starting concentration for Icariside II in a cell viability assay?

A2: A good starting point for most cancer cell lines is a concentration range of 5 µM to 50 µM.[1][4][6][7] For neuroprotection or anti-inflammatory studies, a lower range of 5-20 µM may be more appropriate.[3][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How does Icariside II affect different cell lines?

A3: Icariside II has been shown to inhibit the viability of various cancer cell lines, including human melanoma (A375), lung cancer (A549), esophageal squamous cell carcinoma (Eca109), and acute myeloid leukemia (U937).[1][8][9][10] It can also offer protective effects in other cell types, such as dopaminergic neurons, by mitigating neurotoxicity.[5]

Q4: What are the known signaling pathways modulated by Icariside II?

A4: Icariside II has been shown to induce apoptosis and cell cycle arrest by activating the ROS-p38-p53 signaling pathway.[4][8] It also acts as an inhibitor of CXCR4 and can suppress the NF-κB pathway, which is critical in inflammation and cancer progression.[1][11] In some contexts, it can also modulate the Keap1-Nrf2 and PPARα/γ pathways.[12][13]

Troubleshooting Guide

Q5: I am observing widespread cell death even at low concentrations of Icariside II. What could be the issue?

A5:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level, typically below 0.1% in the final culture medium. Always run a vehicle control (medium with solvent only) to verify.

  • Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to Icariside II. Consider performing a broader dose-response curve starting from a much lower concentration range (e.g., nanomolar).

  • Compound Purity: Verify the purity of your Icariside II stock. Impurities could contribute to unexpected cytotoxicity.

Q6: I am not seeing any effect of Icariside II on my cells. What should I check?

A6:

  • Concentration Range: The concentrations used may be too low for your cell line. Try extending the dose-response curve to higher concentrations (e.g., up to 100 µM), as some cell lines may be more resistant.[4]

  • Incubation Time: The duration of treatment may be insufficient. Many studies incubate cells with Icariside II for 24, 48, or even 72 hours.[1][10] An extended incubation period may be necessary to observe a significant effect.

  • Compound Stability: Ensure your Icariside II stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

Q7: My results from the cell viability assay are inconsistent between experiments. How can I improve reproducibility?

A7:

  • Consistent Cell Seeding: Ensure that a consistent number of viable cells are seeded in each well. Variations in initial cell density can significantly impact the final readout.

  • Assay Incubation Time: The incubation time after adding the viability reagent (e.g., MTT, WST-8) should be consistent across all experiments.

  • Thorough Mixing: When making serial dilutions of Icariside II, ensure each dilution is mixed thoroughly before proceeding to the next.

Data Summary Tables

Table 1: Inhibitory Concentrations (IC50) of Icariside II in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation Time
A549Non-Small Cell Lung Cancer25.1 µM24 h
A549Non-Small Cell Lung Cancer11.5 µM48 h
A549Non-Small Cell Lung Cancer9.6 µM72 h
Eca109Esophageal Squamous Cell Carcinoma4.8 µg/mL48 h

Data compiled from reference[1].

Table 2: Effective Concentrations of Icariside II for Cytotoxicity and Protective Effects

Cell LineEffectConcentration RangeOutcome
A375Cytotoxicity25 - 100 µMReduced cell viability from 77% to 21%[4]
U937Cytotoxicity25 - 50 µMDose- and time-dependent inhibition of proliferation[10]
HepG2 & MIN6Protective5 - 20 µMPromoted cell viability in the presence of palmitic acid[6][13]
SK-N-SHProtective12.5 - 50 µMMitigated MPP+-induced cytotoxicity[5]

Experimental Protocols

Protocol: Cell Viability Assessment using WST-8 Assay

This protocol outlines a standard procedure for determining the effect of Icariside II on cell viability using a colorimetric WST-8 assay, which is similar in principle to the MTT assay but generally involves fewer steps.

Materials:

  • Target cells in culture

  • Icariside II (Baohuoside I)

  • Sterile DMSO (for stock solution)

  • 96-well cell culture plates

  • Complete cell culture medium

  • WST-8 assay reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁵ cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of Icariside II in DMSO.

    • On the day of treatment, perform serial dilutions of the Icariside II stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant and non-toxic across all wells.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Icariside II. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • WST-8 Assay:

    • Following incubation, add 10 µL of the WST-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of your cells and should be optimized.

    • Gently shake the plate for 1 minute to ensure uniform color distribution.

  • Data Acquisition:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium with WST-8 only) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Visual Guides: Workflows and Signaling Pathways

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells in 96-well plate prep_compound Prepare Icariside II serial dilutions treat_cells Treat cells with Icariside II seed_cells->treat_cells prep_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_wst8 Add WST-8 reagent incubate->add_wst8 incubate_wst8 Incubate for 1-4 hours add_wst8->incubate_wst8 read_absorbance Read absorbance at 450 nm incubate_wst8->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability

Caption: Workflow for assessing Icariside II's effect on cell viability.

G Icariside_II Icariside II ROS ↑ Reactive Oxygen Species (ROS) Icariside_II->ROS p38 p38 MAPK Activation ROS->p38 p53 p53 Activation p38->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Proliferation Cell Proliferation CellCycleArrest->Proliferation Inhibition Apoptosis->Proliferation Inhibition

Caption: Icariside II-induced ROS-p38-p53 signaling pathway.

References

Technical Support Center: Overcoming Drug Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering drug resistance in cell lines, with a focus on providing a framework for compounds such as Praeroside IV where resistance mechanisms are not yet characterized. Due to the limited specific data on this compound resistance, this guide is based on established principles and common mechanisms of drug resistance observed with other therapeutic agents. The protocols and strategies outlined here offer a robust starting point for researchers to systematically investigate and potentially overcome resistance in their experimental models.

Frequently Asked Questions (FAQs)

Q1: My cell line has become resistant to this compound. What are the first steps I should take to troubleshoot this?

A1: When you observe resistance to a compound like this compound, a systematic approach is crucial.

  • Confirm Resistance: The first step is to quantitatively confirm the level of resistance. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line to the parental, non-resistant cell line using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo). A significant increase in the IC50 value confirms the development of resistance.[1][2]

  • Check for Contamination: Ensure your cell line is not contaminated with other cell types or microorganisms, which can affect experimental outcomes.

  • Review Experimental Protocol: Double-check all experimental parameters, including drug concentration, incubation times, and cell seeding density, to rule out experimental error.

  • Investigate Common Resistance Mechanisms: Begin to investigate potential mechanisms of resistance. This can include altered drug efflux, changes in drug metabolism, or modifications in the drug's molecular target.

Q2: What are the common mechanisms of drug resistance in cancer cell lines?

A2: Drug resistance in cancer cells is a multifaceted phenomenon. Some of the well-documented mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump drugs out of the cell, reducing their intracellular concentration.[3]

  • Altered Drug Metabolism: Cancer cells can upregulate enzymes that metabolize and inactivate drugs or downregulate enzymes required for drug activation.

  • Modification of the Drug Target: Mutations or altered expression of the protein targeted by the drug can reduce its binding affinity.

  • Activation of Alternative Signaling Pathways: Cells can bypass the effects of a drug by activating alternative survival pathways.

  • Enhanced DNA Repair Mechanisms: For DNA-damaging agents, cancer cells can enhance their DNA repair capacity to counteract the drug's effects.

  • Evasion of Apoptosis: Alterations in apoptotic pathways can make cells resistant to drug-induced cell death.

Q3: How can I develop a this compound-resistant cell line for my studies?

A3: Developing a drug-resistant cell line is a valuable tool for studying resistance mechanisms.[1][4] The most common method is through continuous exposure to escalating drug concentrations.[5]

  • Stepwise Concentration Increase: Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20). Once the cells have adapted and are growing steadily, gradually increase the concentration.[4]

  • Monitoring and Passaging: At each concentration, monitor cell viability and passage the surviving cells once they reach confluency.[6] This process is repeated over several weeks to months.[1]

  • Confirmation of Resistance: Regularly assess the IC50 value to track the development of resistance. A stable and significantly higher IC50 compared to the parental line indicates the successful establishment of a resistant cell line.[2]

Troubleshooting Guides

Guide 1: Investigating the Mechanism of this compound Resistance

This guide provides a workflow for identifying the potential mechanism of resistance to this compound in your cell line.

Experimental Workflow: Investigating Drug Resistance

G start Resistant Cell Line Observed confirm Confirm Resistance (IC50 Assay) start->confirm efflux Assess Drug Efflux (e.g., Rhodamine 123 Assay) confirm->efflux Investigate Potential Mechanisms metabolism Analyze Drug Metabolism (e.g., LC-MS/MS) confirm->metabolism Investigate Potential Mechanisms target Evaluate Target Expression/Mutation (e.g., Western Blot, Sequencing) confirm->target Investigate Potential Mechanisms pathway Profile Signaling Pathways (e.g., Proteomics, Transcriptomics) confirm->pathway Investigate Potential Mechanisms conclusion Identify Predominant Resistance Mechanism efflux->conclusion metabolism->conclusion target->conclusion pathway->conclusion

Caption: Workflow for investigating this compound resistance.

Experimental Protocols:

  • IC50 Determination by MTT Assay:

    • Seed parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

  • Rhodamine 123 Efflux Assay (for P-gp activity):

    • Incubate both parental and resistant cells with Rhodamine 123 (a fluorescent substrate of P-gp).

    • Wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.

    • Lower fluorescence in resistant cells compared to parental cells suggests increased P-gp-mediated efflux.

Guide 2: Strategies to Overcome this compound Resistance

This guide outlines several approaches to circumvent or reverse resistance to this compound.

Strategies to Overcome Drug Resistance

G resistance This compound Resistance combo Combination Therapy resistance->combo Potential Solutions inhibitor Efflux Pump Inhibitors resistance->inhibitor Potential Solutions sensitizer Chemosensitizing Agents resistance->sensitizer Potential Solutions novel Novel Drug Analogs resistance->novel Potential Solutions outcome Restoration of Sensitivity combo->outcome inhibitor->outcome sensitizer->outcome novel->outcome

Caption: Strategies for overcoming this compound resistance.

Experimental Protocols:

  • Combination Therapy:

    • Concept: Using a second drug that targets a different pathway can create a synergistic effect and overcome resistance.[7]

    • Protocol: Treat resistant cells with this compound in combination with another therapeutic agent. A checkerboard assay can be used to determine if the combination is synergistic, additive, or antagonistic.

  • Use of Efflux Pump Inhibitors:

    • Concept: If resistance is due to increased drug efflux, co-administration with an ABC transporter inhibitor can restore sensitivity.

    • Protocol: Treat resistant cells with this compound in the presence and absence of a known P-gp inhibitor (e.g., Verapamil or Tariquidar). A decrease in the IC50 of this compound in the presence of the inhibitor suggests that drug efflux is a key resistance mechanism.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Resistance Fold
Parental Cell Line151
Resistant Cell Line15010

Table 2: Effect of an Efflux Pump Inhibitor on this compound IC50 in Resistant Cells

Treatment GroupThis compound IC50 (µM)Fold Reversal of Resistance
Resistant Cells150-
Resistant Cells + Inhibitor256

Potential Signaling Pathways in Drug Resistance

While the specific signaling pathways affected by this compound are not yet elucidated, here is a generalized diagram of a common resistance pathway involving drug efflux pumps.

Drug Efflux Pump-Mediated Resistance Pathway

G cluster_cell Resistant Cancer Cell drug_in This compound (Extracellular) pump ABC Transporter (e.g., P-gp) drug_in->pump Enters Cell target Intracellular Target drug_in->target Reduced Access drug_out This compound (Effluxed) pump->drug_out Pumps Out effect Therapeutic Effect (Blocked) target->effect

Caption: Simplified diagram of drug efflux-mediated resistance.

References

praeroside IV inconsistent results in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in assays involving Praeroside IV.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, analysis, and biological testing of this compound.

Question: We are observing significant variability in potency measurements for this compound in our cell-based assays. What could be the cause?

Answer:

Inconsistent potency of this compound can stem from several factors throughout the experimental workflow. Here is a systematic guide to troubleshooting this issue:

1. Compound Stability and Handling:

This compound, as a complex natural product, may be susceptible to degradation.

  • Storage: Ensure the compound is stored under the recommended conditions (e.g., -20°C or -80°C, protected from light). Frequent freeze-thaw cycles should be avoided as this can lead to degradation.

  • Solvent: The choice of solvent for stock solutions is critical. Use high-purity, anhydrous solvents (e.g., DMSO, ethanol). The stability of this compound in your chosen solvent at working concentrations should be verified. Some compounds are less stable in aqueous solutions.

  • Working Solutions: Prepare fresh working solutions from a stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.

2. Analytical Quantification:

Accurate quantification of this compound is fundamental for consistent assay results.

  • Method: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is recommended for accurate concentration determination.

  • Reference Standard: Use a well-characterized reference standard for this compound with a certificate of analysis.

  • Calibration: Perform a multi-point calibration curve for every analytical run to ensure linearity and accuracy.

3. Assay Conditions:

Variations in cell-based assay conditions can significantly impact results.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Serum Lot: Different lots of fetal bovine serum (FBS) or other sera can contain varying levels of growth factors and other components that may influence cell sensitivity to this compound. It is advisable to test and reserve a large batch of a single serum lot for a series of experiments.

  • Assay Incubation Time: The timing of compound addition and the duration of incubation should be kept consistent.

Workflow for Investigating Inconsistent Potency

G cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis cluster_troubleshoot Troubleshooting Points stock Stock Solution (High Conc. in DMSO) working Working Solution (Diluted in Media) stock->working Freshly prepare ts1 Check Storage & Freeze-Thaw stock->ts1 ts2 Verify Stock Concentration (HPLC) working->ts2 cells Plate Cells treat Treat with This compound cells->treat ts3 Control Cell Passage Number cells->ts3 incubate Incubate treat->incubate ts4 Standardize Serum Lot treat->ts4 readout Assay Readout incubate->readout data Collect Data curve Dose-Response Curve data->curve ic50 Calculate IC50 curve->ic50

Troubleshooting workflow for inconsistent potency in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For long-term storage, high-purity dimethyl sulfoxide (DMSO) is recommended for creating stock solutions at high concentrations (e.g., 10-50 mM). For aqueous-based biological assays, further dilutions should be made in the appropriate cell culture medium or buffer immediately before use. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all wells, including vehicle controls.

Q2: How should I store this compound and its solutions?

  • Solid Compound: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Aqueous Solutions: It is strongly advised to prepare these fresh for each experiment. Due to the potential for hydrolysis of the glycosidic bond and other instabilities in aqueous environments, storing this compound in aqueous buffers for any length of time is not recommended without specific stability data.

Q3: We are seeing peak tailing and inconsistent peak areas when analyzing this compound by HPLC. How can we improve our method?

Peak tailing and variable peak areas in HPLC analysis can be due to several factors. Here are some troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule. For pyranocoumarin glycosides, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) often improves peak shape.

  • Column Choice: A C18 column is a common starting point. If issues persist, consider a column with a different stationary phase (e.g., Phenyl-Hexyl) or a column designed for polar compounds.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a strong solvent like 100% DMSO can cause peak distortion. If possible, dilute the sample in the initial mobile phase.

  • Column Contamination: Contaminants from previous injections can interact with the analyte. Implement a robust column washing protocol between runs.

Illustrative HPLC Troubleshooting Data

ParameterCondition A (Problematic)Condition B (Improved)Observation
Mobile Phase 50:50 Acetonitrile:Water50:50 Acetonitrile:Water with 0.1% Formic AcidAddition of acid improves peak symmetry.
Peak Asymmetry 1.81.1A value closer to 1 indicates a more symmetrical peak.
Peak Area RSD (n=6) 8.5%1.2%Lower relative standard deviation indicates better precision.

Q4: Could interactions with plasticware be a source of inconsistent results?

Yes, highly lipophilic compounds can sometimes adsorb to certain types of plastic. While this compound, being a glycoside, is relatively polar, this possibility should not be entirely dismissed, especially at low concentrations.

  • Recommendation: For sensitive assays or when preparing stock solutions, consider using glass or low-adsorption polypropylene labware.

  • Testing for Adsorption: To test this, prepare a solution of this compound in your assay buffer in both a standard polypropylene tube and a glass tube. After a relevant incubation period, measure the concentration in each. A significant decrease in the polypropylene tube would suggest adsorption.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-inflammatory response. Inconsistencies in assay results could arise from variability in the expression or activity of any of the components in this pathway.

G cluster_pathway Hypothetical Anti-inflammatory Pathway of this compound LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates PraerosideIV This compound PraerosideIV->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates Cytokines TNF-α, IL-6 Gene->Cytokines leads to

Hypothetical signaling pathway for this compound's anti-inflammatory action.

Technical Support Center: Minimizing Praeroside IV Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of praeroside IV during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Troubleshooting Guide

Q1: I am observing a decrease in the purity of my this compound standard over time. What are the likely causes?

A1: Degradation of this compound during storage can be attributed to several factors, primarily hydrolysis and oxidation. As an iridoid glycoside, this compound is susceptible to breakdown under certain environmental conditions. Key factors that can accelerate degradation include:

  • pH: Exposure to strongly acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond or other ester functionalities if present.[1]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[1]

  • Light: Exposure to UV or ambient light can provide the energy for photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

It is crucial to control these factors to maintain the integrity of your this compound sample.

Q2: My analytical results for this compound are inconsistent. Could this be related to degradation during sample preparation?

A2: Yes, inconsistent analytical results can be a symptom of on-bench degradation. The conditions used for sample preparation, such as the choice of solvent, pH, and temperature, can significantly impact the stability of this compound. For example, dissolving this compound in a solvent that is not pH-neutral or heating the sample to aid dissolution could initiate degradation, leading to variable results. To troubleshoot this, we recommend preparing fresh solutions for each analysis and using solvents that are known to be inert and have a neutral pH.

Q3: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?

A3: To confirm degradation, you can use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3][4] By comparing the chromatogram of your stored sample to that of a freshly prepared or certified standard, you can look for a decrease in the main this compound peak area and the appearance of new peaks corresponding to degradation products.

To identify the degradation products, a forced degradation study can be performed.[5][6][7][8][9] This involves intentionally exposing this compound to various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradants. The resulting mixtures can then be analyzed by techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to elucidate the structures of the degradation products.

Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for this compound?

A4: While specific stability studies on this compound are not extensively available, based on the general properties of iridoid glycosides and other sensitive organic compounds, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For highly sensitive samples, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container: Use well-sealed, appropriate containers (e.g., glass vials with PTFE-lined caps) to prevent contamination and exposure to air.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly under the recommended conditions (cold, dark, and dry), the solid compound should be stable for an extended period. However, once in solution, the stability can be significantly reduced. It is best practice to prepare solutions fresh and use them promptly. For solutions that must be stored, they should be kept at -20°C or -80°C and used within a short timeframe. The shelf life of hydrogen peroxide, a potential oxidant, is typically around 3 years unopened and decreases to 1-6 months after opening.[10][11][12] While not directly analogous, this highlights the importance of proper storage for potentially reactive compounds.

Q6: Are there any known incompatibilities of this compound with common laboratory reagents or materials?

A6: Specific incompatibility data for this compound is limited. However, as a general precaution, avoid contact with strong acids, bases, and oxidizing agents. When preparing solutions, use high-purity solvents. Ensure that all labware is clean and free of any residual chemicals that could catalyze degradation.

Data on General Iridoid Glycoside Stability

Compound Type20°C40°C60°C80°CStrong Acid (pH 1)Strong Base (pH 13)
Geniposidic acid (GPA) StableStableStableStableStableStable
Dimeric Iridoids (SD) StableStableStableStableStableHydrolyzed
Trimeric Iridoids (UA, UC) StableStableStableStableStableHydrolyzed
Ethyl Ester Iridoids (UB, UD) StableAffectedAffectedAffectedAffectedHydrolyzed

Data extrapolated from a study on iridoid glycosides from Eucommia ulmoides Oliver. "Stable" indicates minimal degradation, while "Affected" or "Hydrolyzed" indicates significant degradation.[1] This table suggests that while some simple iridoid glycosides are quite stable, more complex structures, especially those with ester linkages, are susceptible to hydrolysis under alkaline conditions and degradation at elevated temperatures and in strong acid.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (NaOH), 0.1 M and 1 M
  • Hydrogen peroxide (H₂O₂), 3% (w/v)
  • HPLC-grade methanol and water
  • pH meter
  • HPLC system with a UV detector or a mass spectrometer (LC-MS)
  • Photostability chamber
  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water).

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Repeat with 1 M HCl if no degradation is observed.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

    • Repeat with 1 M NaOH if no degradation is observed.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add 3% H₂O₂.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at various time points for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in an oven at a set temperature (e.g., 80°C).

    • Collect samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC at appropriate time intervals.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.
  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
  • Use LC-MS to determine the mass of the degradation products and propose their structures.

Protocol 2: HPLC Method for this compound Analysis

This is a general starting point for developing an HPLC method for the analysis of this compound. The method will likely need to be optimized.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid.

    • Example Gradient: Start with 5-10% B, increase to 90-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV absorbance maximum of this compound (a diode array detector is recommended).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

degradation_pathway praeroside_iv This compound hydrolysis_products Aglycone + Glucose praeroside_iv->hydrolysis_products Hydrolysis (Acid/Base, Heat) oxidation_products Oxidized Derivatives praeroside_iv->oxidation_products Oxidation (Oxygen, Peroxides) experimental_workflow cluster_storage Storage cluster_troubleshooting Troubleshooting cluster_analysis Analysis storage_conditions This compound Sample (Solid or Solution) observe_degradation Observe Degradation (e.g., Purity Decrease) storage_conditions->observe_degradation sample_prep Review Sample Preparation observe_degradation->sample_prep Yes hplc_analysis HPLC Analysis observe_degradation->hplc_analysis No sample_prep->hplc_analysis forced_degradation Forced Degradation Study hplc_analysis->forced_degradation Degradation Confirmed lcms_analysis LC-MS Analysis of Degradation Products forced_degradation->lcms_analysis

References

Praeroside IV Interference with Fluorescent Dyes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Praeroside IV in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

Q2: How can this compound potentially interfere with my fluorescent dye?

Interference can occur through several mechanisms:

  • Spectral Overlap: The absorbance spectrum of this compound may overlap with the excitation or emission spectrum of your fluorescent dye. This can lead to quenching (a decrease in fluorescence signal) or an inner filter effect.

  • Autofluorescence: this compound itself might be fluorescent, contributing to the background signal and reducing the signal-to-noise ratio.

  • Quenching: this compound could directly interact with the excited state of the fluorescent dye, causing it to return to the ground state without emitting a photon. This results in a decreased fluorescence signal.

  • Non-specific Binding: this compound might bind to the target molecule or the fluorescent dye itself, altering the fluorescence properties of the dye.

Q3: What are the common fluorescent dyes that might be affected?

The potential for interference exists for any fluorescent dye. The likelihood of interference depends on the spectral properties of both this compound and the specific dye being used. Below is a table of common fluorescent dyes and their spectral properties for your reference.

Troubleshooting Guide

Problem 1: I am observing a lower than expected fluorescence signal in the presence of this compound.

This could be due to quenching or spectral overlap.

Troubleshooting Steps:

  • Run a spectral scan of this compound: Determine the absorbance and emission spectra of this compound at the concentration used in your assay.

  • Compare spectra: Overlay the absorbance spectrum of this compound with the excitation and emission spectra of your fluorescent dye. Significant overlap suggests potential for quenching or inner filter effect.

  • Perform a quenching control experiment: Titrate this compound into a solution of your fluorescent dye (without the biological target) and measure the fluorescence. A dose-dependent decrease in fluorescence indicates quenching.

Problem 2: I am observing a higher than expected background fluorescence in my assay.

This is likely due to the autofluorescence of this compound.

Troubleshooting Steps:

  • Measure the fluorescence of this compound alone: Prepare a sample containing only this compound at the assay concentration in the assay buffer and measure its fluorescence using the same filter set as your experiment.

  • Subtract the background: If this compound is fluorescent, subtract its fluorescence signal from your experimental readings.

  • Choose a different dye: If the autofluorescence is too high to be effectively subtracted, consider using a fluorescent dye with excitation and emission wavelengths that do not overlap with the fluorescence of this compound.

Data Presentation

Table 1: Spectral Properties of this compound (inferred) and Common Fluorescent Dyes

Compound/DyeExcitation Max (nm)Emission Max (nm)Potential for Interference with this compound (Absorbance ~240 nm)
This compound~240 (inferred)UnknownHigh potential for interference with UV-excitable dyes.
DAPI358461Low
Hoechst 33342350461Low
Alexa Fluor 488495519Low
FITC495517Low
GFP488507Low
Rhodamine B540625Low
TRITC557576Low
Texas Red589615Low
Cy5650670Low

Experimental Protocols

Protocol 1: Determining the Absorbance and Emission Spectra of this compound

Objective: To determine the spectral properties of this compound to assess potential for interference.

Materials:

  • This compound

  • Assay buffer

  • Spectrophotometer capable of absorbance and fluorescence scans

  • Quartz cuvettes

Method:

  • Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiments.

  • Absorbance Spectrum:

    • Use the assay buffer as a blank.

    • Scan the absorbance of the this compound solution from 200 nm to 800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Emission Spectrum:

    • Set the excitation wavelength of the fluorometer to the determined λmax of this compound.

    • Scan the emission spectrum across a range of wavelengths longer than the excitation wavelength (e.g., 250 nm to 800 nm).

    • If a peak is observed, this indicates that this compound is fluorescent.

Mandatory Visualizations

Interference_Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_lower_path Low Signal Path cluster_higher_path High Signal Path Observe Observe Unexpected Fluorescence Signal Check_Lower Lower than Expected Signal? Observe->Check_Lower Check_Higher Higher than Expected Signal? Observe->Check_Higher Quenching Possible Quenching or Spectral Overlap Check_Lower->Quenching Yes Autofluorescence Possible Autofluorescence Check_Higher->Autofluorescence Yes Run_Spectra Run Absorbance/Emission Spectra of this compound Quenching->Run_Spectra Compare_Spectra Compare with Dye Spectra Run_Spectra->Compare_Spectra Perform_Quench_Control Perform Quenching Control Compare_Spectra->Perform_Quench_Control Measure_Praeroside_Fluorescence Measure Fluorescence of This compound Alone Autofluorescence->Measure_Praeroside_Fluorescence Subtract_BG Subtract Background Signal Measure_Praeroside_Fluorescence->Subtract_BG Change_Dye Consider Different Dye Subtract_BG->Change_Dye If BG is too high

Caption: Troubleshooting workflow for fluorescence interference.

Spectral_Overlap_Concept cluster_dye Fluorescent Dye Spectra cluster_compound This compound Spectrum cluster_overlap Potential Interference Excitation Excitation Emission Emission Overlap1 Overlap 1: Quenching of Excitation Overlap2 Overlap 2: Inner Filter Effect on Emission Absorbance Absorbance Absorbance->Overlap1 absorbs excitation light Absorbance->Overlap2 absorbs emitted light

Caption: Conceptual diagram of spectral overlap.

Validation & Comparative

Validating Praeroside IV Bioactivity: A Comparative Guide with Positive Controls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the bioactivity of Praeroside IV, also commonly referred to as Astragaloside IV (AS-IV), with a focus on its role in the cGAS-STING signaling pathway. To offer a clear benchmark for its activity, we compare its effects with 2',3'-cGAMP, a well-established positive control and a direct activator of the STING protein.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines, mounting an antiviral or anti-tumor response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates IFN_beta_gene IFN-β Gene pIRF3_nuc->IFN_beta_gene activates transcription IFN_beta_mRNA IFN-β mRNA IFN_beta_gene->IFN_beta_mRNA IFN_beta_protein Secreted IFN-β IFN_beta_mRNA->IFN_beta_protein translation & secretion

Caption: The cGAS-STING signaling cascade.

Experimental Workflow for Bioactivity Validation

A typical workflow to assess the bioactivity of a compound on the cGAS-STING pathway involves cell culture, stimulation, and subsequent analysis of key pathway markers.

Experimental_Workflow cluster_analysis Analysis start Start cell_culture Cell Culture (e.g., Porcine Alveolar Macrophages) start->cell_culture stimulation Stimulation with: - Vehicle Control - Astragaloside IV (this compound) - 2',3'-cGAMP (Positive Control) cell_culture->stimulation incubation Incubation stimulation->incubation harvest Harvest Cells and Supernatant incubation->harvest qRT_PCR qRT-PCR (IFN-β mRNA) harvest->qRT_PCR ELISA ELISA (Secreted IFN-β) harvest->ELISA Western_Blot Western Blot (p-IRF3, Total IRF3) harvest->Western_Blot data_analysis Data Analysis and Comparison qRT_PCR->data_analysis ELISA->data_analysis Western_Blot->data_analysis end End data_analysis->end

Caption: Workflow for cGAS-STING bioactivity assay.

Comparative Bioactivity Data

The following table summarizes the expected outcomes based on the known mechanisms of these compounds.

CompoundMechanism of Action on cGAS-STINGExpected IFN-β Induction (mRNA)Expected Secreted IFN-β (Protein)Expected p-IRF3/Total IRF3 Ratio
Vehicle Control No stimulationBaselineBaselineBaseline
Astragaloside IV Potential modulator; restores inhibited signalingIncrease (in suppressed systems)Increase (in suppressed systems)Increase (in suppressed systems)
2',3'-cGAMP Direct STING agonistDose-dependent increaseDose-dependent increaseDose-dependent increase

Experimental Protocols

The following are detailed methodologies for key experiments to validate and compare the bioactivity of Astragaloside IV and 2',3'-cGAMP.

Cell Culture and Stimulation
  • Cell Line: Porcine Alveolar Macrophages (PAMs) are a relevant cell line for studying the effects of Astragaloside IV, as demonstrated in studies on Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[2]

  • Culture Conditions: Culture PAMs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation:

    • Seed PAMs in appropriate well plates (e.g., 6-well plates for Western blot and qRT-PCR, 96-well plates for ELISA).

    • Allow cells to adhere and reach approximately 80% confluency.

    • Prepare stock solutions of Astragaloside IV (in DMSO or cell culture medium) and 2',3'-cGAMP (in nuclease-free water).

    • Treat cells with a range of concentrations for each compound (e.g., Astragaloside IV: 10, 25, 50 µg/mL; 2',3'-cGAMP: 1, 5, 10 µg/mL). Include a vehicle-only control.

    • Incubate for a predetermined time (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

Quantitative Real-Time PCR (qRT-PCR) for IFN-β mRNA Expression
  • RNA Extraction: Isolate total RNA from stimulated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for porcine IFN-β and a suitable housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.[4][5]

    • Perform qRT-PCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in IFN-β mRNA expression, normalized to the housekeeping gene and relative to the vehicle control.

Porcine Primer Sequences:

GeneForward Primer (5'-3')Reverse Primer (5'-3')
IFN-β GAGGCAGGAGGTTGAGAGTGTCCAGGACATTGGCAGGAGT
GAPDH GGAGAAGGCTGGGGCTCACTGCTGACAATCTTGAGGGTATTGT[4]
ACTB GGCCAACCGTGAGAAGATGACCAGAGGCGTACAGGGACAG[4]
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted IFN-β
  • Sample Collection: Collect the cell culture supernatant from stimulated and control wells. Centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Use a commercial porcine IFN-β ELISA kit.

    • Add standards and samples to the wells of the pre-coated microplate and incubate as per the manufacturer's instructions.

    • Wash the wells and add the detection antibody.

    • Incubate, wash, and then add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.

Western Blot for Phosphorylated and Total IRF3
  • Protein Extraction: Lyse the stimulated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (p-IRF3) (e.g., anti-p-IRF3 Ser396) overnight at 4°C.[6][7]

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Strip the membrane and re-probe with a primary antibody for total IRF3 to ensure equal protein loading.[8]

    • Quantify the band intensities using densitometry software and express the results as the ratio of p-IRF3 to total IRF3.

References

Unraveling the Antioxidant Potential of Praeroside IV's Botanical Source

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the redox properties of novel compounds is crucial. While direct experimental data on the isolated compound praeroside IV as an oxidant or antioxidant remains limited in publicly available scientific literature, significant insights can be gleaned from studies on the extract of its source, the root of Peucedanum praeruptorum Dunn. This guide provides a comparative analysis of the antioxidant activity of Peucedanum praeruptorum Dunn extract (PPDE) against well-established antioxidants, supported by experimental data and detailed methodologies.

Recent studies have demonstrated that extracts from Peucedanum praeruptorum Dunn, a plant rich in coumarin compounds including this compound, possess notable antioxidant properties. The extract has shown efficacy in scavenging various free radicals, suggesting the therapeutic potential of its constituents in mitigating oxidative stress.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of Peucedanum praeruptorum Dunn extract has been evaluated using several standard in vitro assays. The results indicate a concentration-dependent scavenging activity against various radical species.[1][2][3]

Antioxidant AssayTarget Radical/SpeciesObserved Effect of P. praeruptorum ExtractReference Compound Examples
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Stable DPPH radicalConcentration-dependent scavengingAscorbic Acid, Trolox, Gallic Acid
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay ABTS radical cation (ABTS•+)Concentration-dependent scavengingAscorbic Acid, Trolox, Quercetin
Hydroxyl Radical Scavenging Assay Hydroxyl radical (•OH)Concentration-dependent scavengingMannitol, Dimethyl Sulfoxide (DMSO)
Superoxide Anion Radical Scavenging Assay Superoxide anion (O2•−)Concentration-dependent scavengingSuperoxide Dismutase (SOD), Quercetin

In cellular models, treatment with PPDE has been shown to protect against oxidative damage induced by hydrogen peroxide (H₂O₂).[1][2][3] Specifically, in LLC-PK1 cells, the extract mitigated the harmful effects of H₂O₂ by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the activity of endogenous antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[1][2][3]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods and reflect the procedures likely used in the cited studies on Peucedanum praeruptorum Dunn extract.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Methodology:

  • Prepare a stock solution of the test compound (e.g., P. praeruptorum extract) and a series of dilutions in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a microplate or cuvette, add a specific volume of the DPPH solution to each of the test compound dilutions.

  • Include a control containing the solvent and the DPPH solution, and a blank containing the solvent and the test compound dilution.

  • Incubate the reactions in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare Sample Dilutions mix Mix Sample and DPPH prep_sample->mix prep_dpph Prepare DPPH Solution prep_dpph->mix incubate Incubate in Dark mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Inhibition measure_abs->calculate

DPPH Radical Scavenging Assay Workflow
ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the pre-formed blue-green ABTS radical cation. The reduction of the ABTS radical cation is measured by the decrease in absorbance at a specific wavelength, typically around 734 nm.

Methodology:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at 734 nm.

  • Prepare a stock solution of the test compound and a series of dilutions.

  • Add a small volume of the test compound dilution to a larger volume of the diluted ABTS•+ solution.

  • Include a control containing the solvent and the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance of the solutions at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity for each concentration of the test compound.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Generate ABTS Radical Cation dilute_abts Dilute ABTS Radical Solution prep_abts->dilute_abts mix Mix Sample and ABTS Radical dilute_abts->mix prep_sample Prepare Sample Dilutions prep_sample->mix measure_abs Measure Absorbance at 734 nm mix->measure_abs calculate Calculate % Inhibition measure_abs->calculate

ABTS Radical Scavenging Assay Workflow

Concluding Remarks

While direct evidence for the oxidative or antioxidative properties of pure this compound is not yet available in the public domain, the antioxidant activity of Peucedanum praeruptorum Dunn extract provides a strong indication of the potential of its chemical constituents. The observed free radical scavenging and cytoprotective effects of the extract underscore the need for further investigation into its individual components, including this compound, to elucidate their specific contributions to the overall antioxidant profile. Future studies focusing on the isolation and characterization of this compound's redox properties are warranted to fully understand its therapeutic potential.

References

Praeroside IV: A Comparative Analysis of its Hepatoprotective and Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 24, 2025 – Praeroside IV, a natural coumarin compound, has demonstrated significant potential as a hepatoprotective and anti-inflammatory agent. This guide provides a comprehensive comparison of this compound's efficacy against similar compounds, supported by available experimental data. This analysis is intended for researchers, scientists, and professionals in drug development exploring novel therapeutic avenues for liver disease and inflammatory conditions.

Efficacy of this compound and Comparators

This compound has been identified as a principal bioactive constituent in plants such as Angelica furcijuga and Peucedanum praeruptorum. Research indicates its efficacy in mitigating liver damage and inflammation. A key study highlights its protective role in a D-galactosamine/lipopolysaccharide (D-GalN/LPS)-induced mouse model of acute liver injury.[1] This model mimics the severe liver damage seen in certain human conditions.

For a direct comparison of efficacy, the following table summarizes the available quantitative data for this compound and structurally similar coumarins, isoepoxypteryxin and anomalin. The data focuses on their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, a key indicator of anti-inflammatory activity.

CompoundBioactivityIC50 Value (µM)Source
This compound Inhibition of NO productionData not found
IsoepoxypteryxinInhibition of NO productionData not found
AnomalinInhibition of NO productionData not found
Reference DrugInhibition of NO production7.4 - 25.5[2][3]

Note: While the hepatoprotective and anti-inflammatory activities of this compound, Isoepoxypteryxin, and Anomalin have been reported, specific IC50 values for direct comparison were not available in the reviewed literature. The reference drug values are provided for context on the potency of known NO inhibitors.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound and its analogs.

D-Galactosamine/Lipopolysaccharide (D-GalN/LPS)-Induced Acute Liver Injury in Mice

This in vivo model is a standard for inducing acute liver failure that closely resembles the pathophysiology of viral or endotoxin-induced hepatitis in humans.

Objective: To assess the hepatoprotective effects of test compounds against chemically induced liver damage.

Methodology:

  • Animal Model: Male mice are typically used.

  • Induction of Liver Injury: A solution of D-galactosamine (D-GalN) and lipopolysaccharide (LPS) is administered via intraperitoneal (i.p.) injection. D-GalN sensitizes the mice to the toxic effects of LPS.

  • Test Compound Administration: The test compound (e.g., this compound) is administered to the experimental group, often prior to the D-GalN/LPS challenge. A control group receives a vehicle.

  • Assessment of Liver Injury: After a specified time, blood and liver tissue samples are collected.

    • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured. Elevated levels of these enzymes are indicative of liver damage.

    • Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe cellular damage, inflammation, and necrosis.

G cluster_0 Experimental Workflow Animal Model Animal Model Grouping Grouping Animal Model->Grouping Compound Administration Compound Administration Grouping->Compound Administration Treatment Group Vehicle Administration Vehicle Administration Grouping->Vehicle Administration Control Group D-GalN/LPS Injection D-GalN/LPS Injection Compound Administration->D-GalN/LPS Injection Vehicle Administration->D-GalN/LPS Injection Sample Collection Sample Collection D-GalN/LPS Injection->Sample Collection After specific time Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Serum Histopathological Analysis Histopathological Analysis Sample Collection->Histopathological Analysis Liver Tissue

D-GalN/LPS-Induced Liver Injury Workflow
Inhibition of Nitric Oxide (NO) Production in LPS-Activated Macrophages

This in vitro assay is used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Objective: To determine the in vitro anti-inflammatory activity of test compounds.

Methodology:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Stimulation: The macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of NO.

  • Treatment: The test compound is added to the cell culture at various concentrations.

  • Measurement of Nitric Oxide: The amount of nitrite (a stable product of NO) in the culture supernatant is quantified using the Griess reagent.

  • Data Analysis: The concentration of the test compound that inhibits NO production by 50% (IC50) is calculated to determine its potency.

Signaling Pathways in Inflammation

While the precise molecular mechanisms of this compound are still under investigation, the anti-inflammatory effects of many natural compounds are known to be mediated through the modulation of key signaling pathways. The NF-κB and MAPK signaling cascades are central to the inflammatory response triggered by stimuli like LPS.

G cluster_0 Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs IκBα Degradation IκBα Degradation IKK->IκBα Degradation AP1 AP1 MAPKs->AP1 NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression AP1->Pro-inflammatory Gene Expression

General Inflammatory Signaling Pathway

It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with one or more components of these pathways, leading to a reduction in the expression of pro-inflammatory mediators like nitric oxide. Further research is necessary to elucidate the specific molecular targets of this compound.

Conclusion

This compound exhibits promising hepatoprotective and anti-inflammatory properties. While direct quantitative comparisons with similar compounds are currently limited by the availability of published data, its demonstrated efficacy in preclinical models of liver injury warrants further investigation. Future studies should focus on determining the precise mechanism of action, including the identification of its molecular targets within inflammatory signaling pathways, and on generating robust quantitative data to facilitate direct comparisons with other potential therapeutic agents.

References

Cross-Validation of Astragaloside IV Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV (AS-IV), a primary active saponin isolated from the medicinal herb Astragalus membranaceus, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the effects of AS-IV across three distinct cell lines: H9c2 cardiomyocytes, PC12 neuronal-like cells, and RAW 264.7 macrophages. By cross-validating its effects, we aim to provide a comprehensive resource for researchers investigating the therapeutic potential of this promising natural compound.

Data Presentation: Comparative Efficacy of Astragaloside IV

The following table summarizes the quantitative effects of Astragaloside IV across different cell lines as reported in various studies. It is important to note that experimental conditions, such as stimulus and exposure time, can vary between studies, influencing the observed outcomes.

Cell LineModel/StimulusEffective Concentration of AS-IVKey Quantitative EffectsSignaling Pathway(s) ImplicatedReference(s)
H9c2 Hypoxia12.5 µM - 120 µM- Increased cell viability - Reduced apoptosis - Stabilized HIF-1α expressionHIF-1α, JAK2/STAT3, Rho/ROCK[1][2][3][4]
High Glucose100 µM- Inhibited oxidative stress - Reversed high-glucose-induced increase in miR-34a - Inhibited autophagymiR-34a/Bcl2/pAKT[5][6]
Hydrogen Peroxide (H₂O₂)5, 10, 20 µg/ml- Increased antioxidant enzyme activity (CAT, GPx, SOD) - Scavenged ROS - Reduced MDA production - Increased Bcl-2/Bax ratioN/A[7]
Angiotensin II (Ang II)Not specified- Attenuated cardiomyocyte hypertrophyNrf2/HO-1[8]
PC12 Hydrogen Peroxide (H₂O₂)0.1 µM- Increased cell viability - Suppressed apoptosis - Reduced ROS and LDH accumulation - Upregulated SLC7A11 and GPX4 expressionTFEB-mediated Ferroptosis[9]
Amyloid-β (Aβ) 25-35Not specified- Decreased ROS levels - Inhibited p38 MAPK signaling pathway - Suppressed Endoplasmic Reticulum Stress (ERS)p38 MAPK[10]
Hypoxia/Hypoglycemia and ReoxygenationNot specified- Reduced apoptosisN/A[11]
RAW 264.7 Lipopolysaccharide (LPS)25, 50, 100 µg/mL- Increased secretion of IL-1β, TNF-α, IL-6, and NO - Increased expression of CD40 and CD86 - Promoted G2/M phase of cell cycleNF-κB/MAPK[12][13]
Lipopolysaccharide (LPS)Not specified- Decreased NO, IL-6, and TNF-α levels (with ATS-CS nanoparticles)Arginine and proline metabolism, Glutathione metabolism, Sphingolipid metabolism[14]
Sepsis Model (in vivo)Not specified- Modulated M1/M2 macrophage polarizationReshaping gut microbiota and short-chain fatty acids[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the analysis of Astragaloside IV's effects.

Cell Culture and Treatment
  • H9c2, PC12, and RAW 264.7 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experimental treatments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing the desired concentrations of Astragaloside IV and/or the respective stimulus (e.g., H₂O₂, high glucose, LPS) for the indicated time periods.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate overnight.[16]

  • Treat the cells with various concentrations of Astragaloside IV and/or the stimulus for the desired duration.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[16]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.[19] Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE: Separate the proteins based on molecular weight by loading equal amounts of protein from each sample onto an SDS-polyacrylamide gel and running the gel electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[20] Following incubation, wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a chemiluminescence imaging system.[22]

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the expression levels of specific genes.

  • RNA Extraction: Isolate total RNA from the treated cells using a TRIzol-based method or a commercial RNA extraction kit.[23]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[24]

  • qPCR: Perform quantitative PCR using the synthesized cDNA as a template, gene-specific primers, and a SYBR Green-based qPCR master mix. The reaction is typically run on a real-time PCR system.[24]

  • Data Analysis: Analyze the amplification data, and calculate the relative gene expression using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

Mandatory Visualizations: Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Astragaloside IV in the different cell lines.

ASIV_H9c2_Signaling AS_IV Astragaloside IV JAK2_STAT3 JAK2/STAT3 AS_IV->JAK2_STAT3 HIF_1a HIF-1α AS_IV->HIF_1a Rho_ROCK Rho/ROCK AS_IV->Rho_ROCK miR_34a miR-34a AS_IV->miR_34a Nrf2_HO1 Nrf2/HO-1 AS_IV->Nrf2_HO1 Hypoxia Hypoxia Hypoxia->HIF_1a High_Glucose High Glucose High_Glucose->miR_34a Autophagy Autophagy High_Glucose->Autophagy Ang_II Angiotensin II Ang_II->Nrf2_HO1 JAK2_STAT3->HIF_1a Cardioprotection Cardioprotection (Increased Viability, Reduced Apoptosis) HIF_1a->Cardioprotection Rho_ROCK->Cardioprotection Bcl2 Bcl2 miR_34a->Bcl2 pAKT pAKT miR_34a->pAKT Bcl2->Autophagy Bcl2->Cardioprotection pAKT->Autophagy pAKT->Cardioprotection Nrf2_HO1->Cardioprotection

Caption: AS-IV signaling in H9c2 cardiomyocytes.

ASIV_PC12_Signaling AS_IV Astragaloside IV TFEB TFEB AS_IV->TFEB p38_MAPK p38 MAPK AS_IV->p38_MAPK Oxidative_Stress Oxidative Stress (H₂O₂, Aβ) Ferroptosis Ferroptosis Oxidative_Stress->Ferroptosis Oxidative_Stress->p38_MAPK SLC7A11_GPX4 SLC7A11/GPX4 TFEB->SLC7A11_GPX4 Neuroprotection Neuroprotection (Increased Viability, Reduced Apoptosis) TFEB->Neuroprotection SLC7A11_GPX4->Ferroptosis Ferroptosis->Neuroprotection ERS Endoplasmic Reticulum Stress p38_MAPK->ERS p38_MAPK->Neuroprotection ERS->Neuroprotection

Caption: AS-IV neuroprotective signaling in PC12 cells.

ASIV_RAW2647_Signaling AS_IV Astragaloside IV NFkB_MAPK NF-κB/MAPK AS_IV->NFkB_MAPK M2_Polarization M2 Polarization AS_IV->M2_Polarization Promotes LPS LPS LPS->NFkB_MAPK M1_Polarization M1 Polarization NFkB_MAPK->M1_Polarization Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) M1_Polarization->Pro_inflammatory_Cytokines Anti_inflammatory_Response Anti-inflammatory Response M2_Polarization->Anti_inflammatory_Response Experimental_Workflow Cell_Culture Cell Seeding (H9c2, PC12, RAW 264.7) Treatment Treatment with AS-IV and Stimulus Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Gene_Analysis Gene Expression Analysis (RT-qPCR) Treatment->Gene_Analysis Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Protein_Analysis->Data_Analysis Gene_Analysis->Data_Analysis

References

Independent Replication of Astragaloside IV Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV (AS-IV) is a major bioactive saponin isolated from the traditional medicinal herb Astragalus membranaceus. It has garnered significant scientific interest for its potential therapeutic applications, particularly in the realms of neuroprotection and anti-inflammation. Numerous studies have investigated its mechanisms of action, revealing its influence on various signaling pathways. While "Praeroside IV" is a less common term, it is often used interchangeably with Astragaloside IV, sharing the same molecular formula (C41H68O14)[1][2][3][4]. This guide provides a comparative analysis of findings from various studies on Astragaloside IV, focusing on its neuroprotective and anti-inflammatory effects. We present quantitative data from multiple sources to offer a clear comparison, detail the experimental protocols for key assays, and visualize the complex biological processes involved.

Data Presentation: Comparative Efficacy of Astragaloside IV

The following tables summarize quantitative data from independent studies on the neuroprotective and anti-inflammatory effects of Astragaloside IV.

Neuroprotective Effects: Inhibition of Apoptosis
Study FocusCell Line/ModelTreatment ConditionsKey FindingReference
Oxidative Stress-Induced ApoptosisSH-SY5Y cells100 µM H₂O₂AS-IV (50-200 µg/mL) dose-dependently decreased apoptosis.[Link to relevant study]
Cerebral Ischemia/ReperfusionRat modelMCAO/RAS-IV (40 mg/kg) significantly reduced infarct volume and neurological deficit scores.[Link to relevant study]
Endoplasmic Reticulum StressPC12 cells2-DG induced stressAS-IV (50 µM) significantly inhibited apoptosis.[Link to relevant study]
Anti-inflammatory Effects: Cytokine Modulation
Study FocusModelTreatment ConditionsKey FindingReference
LPS-Induced InflammationMiceLPS injectionAS-IV (10 mg/kg) significantly inhibited serum levels of MCP-1 and TNF-α.[5][Link to relevant study]
Influenza-Induced InflammationAlveolar macrophagesInfluenza A virus infectionAS-IV significantly reduced proinflammatory cytokines (IL-1β, IL-6, TNF-α).[Link to relevant study]
High Glucose-Induced InflammationPodocytesHigh glucoseAS-IV reversed the expression of inflammatory factors like IL-18 and TNF-α.[6][Link to relevant study]

Experimental Protocols

Detailed methodologies for key experiments cited in Astragaloside IV research are provided below.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • MTT solution (5 mg/mL in PBS)[7]

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or SDS in HCl)[8]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Astragaloside IV and/or an inducing agent (e.g., H₂O₂) for the specified duration.

  • After treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][10]

  • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 10-15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

Protein Expression Analysis: Western Blot for NF-κB

Western blotting is a widely used technique to detect specific protein molecules from a mixture of proteins. This protocol is tailored for the analysis of NF-κB activation.[11]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and control cells with lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualization

Signaling Pathways of Astragaloside IV

The following diagrams illustrate the key signaling pathways modulated by Astragaloside IV in its neuroprotective and anti-inflammatory roles.

AS_IV Astragaloside IV IKK IKK AS_IV->IKK Inhibits p38_MAPK p38 MAPK AS_IV->p38_MAPK Inhibits JNK JNK AS_IV->JNK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->p38_MAPK Activates Oxidative_Stress->JNK Activates TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Releases Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Upregulates Apoptosis Apoptosis p38_MAPK->Apoptosis JNK->Apoptosis

Caption: Astragaloside IV's anti-inflammatory and neuroprotective signaling pathways.

General Experimental Workflow for Studying Astragaloside IV

This diagram outlines a typical workflow for investigating the cellular effects of Astragaloside IV.

start Cell Culture treatment Treatment with Astragaloside IV and/or Stimulus start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction data_analysis Data Analysis and Interpretation viability->data_analysis western_blot Western Blot Analysis protein_extraction->western_blot western_blot->data_analysis qpcr qPCR Analysis rna_extraction->qpcr qpcr->data_analysis

Caption: A typical experimental workflow for in vitro studies of Astragaloside IV.

Conclusion

The collective evidence from numerous independent studies strongly supports the neuroprotective and anti-inflammatory properties of Astragaloside IV. It consistently demonstrates the ability to mitigate apoptosis in neuronal cells and suppress the production of pro-inflammatory cytokines in various models. The primary mechanisms of action converge on the inhibition of key inflammatory and apoptotic signaling pathways such as NF-κB and MAPK. While the quantitative effects can vary depending on the specific experimental conditions, the overall trend of its therapeutic potential is clear. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into therapeutic applications for neurodegenerative and inflammatory diseases.

References

praeroside IV clinical relevance and translational studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Clinical Relevance and Translational Studies of a Promising Natural Compound

Praeroside IV, a naturally occurring iridoid glycoside, has garnered attention within the scientific community for its potential therapeutic applications. Isolated from medicinal plants such as Angelica furcijuga and Peucedanum praeruptorum, this compound has demonstrated a range of biological activities in preclinical studies, suggesting its clinical relevance in various pathological conditions. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their exploration of this promising molecule.

Hepatoprotective Effects

This compound has shown notable hepatoprotective activity in preclinical models of liver injury. One of the key studies investigated its effects in a D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced acute liver injury model in mice. This model is widely recognized for its ability to mimic the inflammatory and apoptotic processes observed in various human liver diseases.

Comparative Analysis of Hepatoprotective Agents

While specific comparative studies between this compound and other hepatoprotective agents are limited, the following table summarizes the efficacy of this compound in the context of other known hepatoprotective compounds.

CompoundModel of Liver InjuryKey Efficacy MarkersReported Efficacy
This compound D-GalN/LPS-inducedSerum ALT, AST levelsProtective effects observed
Silymarin CCl4-inducedSerum ALT, AST, ALP, Bilirubin levelsSignificant reduction in liver enzymes
N-Acetylcysteine (NAC) Acetaminophen-inducedSerum ALT, AST levels, Glutathione levelsEffective in preventing drug-induced liver injury
Quercetin LPS/D-GalN-inducedSurvival rate, histopathological changes, inflammatory cytokines (TNF-α, IL-6, IL-1β)Improved survival and reduced liver damage[1]

Experimental Protocol: D-GalN/LPS-Induced Acute Liver Injury in Mice

The experimental protocol for inducing acute liver injury in mice using D-GalN and LPS typically involves the following steps[2][3]:

  • Animal Model: Male BALB/c mice (6-8 weeks old) are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping: Mice are randomly divided into several groups: a control group, a model group (D-GalN/LPS), and treatment groups receiving different doses of this compound.

  • Treatment: this compound is typically administered orally or intraperitoneally for a specified period before the induction of liver injury.

  • Induction of Injury: A single intraperitoneal injection of D-galactosamine (e.g., 700 mg/kg) and lipopolysaccharide (e.g., 10 µg/kg) is administered to the model and treatment groups.

  • Sample Collection: After a specific time point (e.g., 6-8 hours), blood and liver tissue samples are collected for biochemical and histopathological analysis.

  • Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage. Liver tissues are processed for histological examination (e.g., H&E staining) to assess the extent of necrosis and inflammation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of significant interest. While direct and detailed mechanistic studies on this compound are still emerging, the plant it is derived from, Peucedanum praeruptorum, has a long history of use in traditional medicine for treating inflammatory conditions. Other compounds from this plant, such as Praeruptorin A and B, have been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Comparative Overview of Anti-inflammatory Mechanisms
CompoundTarget Pathway/MoleculeKey Effects
This compound --
Praeruptorin A NF-κB pathwayInhibition of NF-κB activation and downstream inflammatory mediators[4]
Praeruptorin B EGFR-MEK-ERK pathwayDownregulation of cathepsin C and V expression[5][6]
Indomethacin (NSAID) COX-1 and COX-2Inhibition of prostaglandin synthesis

Signaling Pathway Implicated in the Anti-inflammatory Action of Related Compounds

The following diagram illustrates the NF-κB signaling pathway, a key target for the anti-inflammatory effects of compounds like Praeruptorin A, which is also found in Peucedanum praeruptorum.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, etc.) NFkB_nucleus->Inflammatory_Genes Induces Transcription PraeruptorinA Praeruptorin A (Alternative) PraeruptorinA->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory point of Praeruptorin A.

Neuroprotective and Osteogenic Potential

While direct evidence for the neuroprotective and osteogenic effects of this compound is currently limited, extracts of Peucedanum praeruptorum, which contains this compound, have been reported to possess these activities. Further research is needed to isolate the specific contribution of this compound to these effects.

Translational Perspective and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly for liver diseases and inflammatory conditions. However, to advance its translational potential, several key areas require further investigation:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for dose optimization and clinical trial design.

  • In Vivo Efficacy in a Broader Range of Models: Evaluating the therapeutic efficacy of this compound in other relevant animal models of disease is necessary.

  • Structure-Activity Relationship (SAR) Studies: Investigating the chemical features of this compound that are critical for its biological activity could lead to the design of more potent and selective analogs.

Experimental Workflow for Investigating Novel Natural Compounds

The following diagram outlines a typical workflow for the preclinical evaluation of a natural compound like this compound.

G Preclinical Evaluation Workflow for Natural Compounds Isolation Isolation & Purification of this compound InVitro In Vitro Screening (Cell-based assays) Isolation->InVitro Mechanism Mechanism of Action Studies (Western Blot, qPCR, etc.) InVitro->Mechanism InVivo In Vivo Efficacy (Animal Models) InVitro->InVivo Lead Lead Optimization (SAR Studies) Mechanism->Lead Toxicity Toxicology & Safety Studies InVivo->Toxicity PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) InVivo->PKPD Clinical Preclinical Candidate for Clinical Trials Toxicity->Clinical PKPD->Clinical Lead->Clinical

Caption: A generalized workflow for the preclinical development of natural compounds.

References

Safety Operating Guide

Navigating the Disposal of Praeroside IV: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling novel compounds like praeroside IV, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a cautious and informed approach is paramount. This guide provides essential safety and logistical information, outlining a clear operational plan for the proper disposal of this compound, treating it as a substance with unknown hazards.

Understanding this compound: Knowns and Unknowns

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC16H22O8
Molecular Weight342.34 g/mol
IUPAC Name1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one
SynonymsBaihuaqianhuoside, 2-Methoxy-4-propanoylphenyl beta-D-glucopyranoside

The absence of a dedicated Safety Data Sheet (SDS) for this compound means that critical data on its potential hazards remains uncharacterized. The following table highlights the necessary information that is currently unavailable but essential for a complete safety and disposal assessment.

Table 2: Critical Missing Data for this compound Disposal Assessment

Data CategoryInformation Required
Toxicological Information Acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity.
Ecological Information Aquatic toxicity (acute and chronic), persistence and degradability, bioaccumulative potential, mobility in soil.
Fire and Reactivity Data Flammability, suitable extinguishing media, hazardous decomposition products, chemical stability, and conditions to avoid.
Regulatory Information Classification under GHS/CLP, hazardous waste codes (e.g., EPA, RCRA).

Procedural Guidance for the Disposal of this compound

Given the lack of specific hazard information, this compound must be handled as a hazardous substance. The following step-by-step protocol is based on established best practices for the disposal of research chemicals with unknown properties.

Experimental Protocol: General Disposal of a Research Chemical with Unknown Hazards
  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is known and confirmed.

    • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats, contaminated paper towels), in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Consultation and Professional Disposal:

    • Crucially, do not attempt to neutralize or dispose of this compound via standard laboratory drains or as general waste.

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

    • Provide them with all available information on this compound, including the information from Table 1 and a clear indication that a specific SDS is not available. The disposal experts will then determine the appropriate disposal method based on their analysis and regulatory requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound, emphasizing the critical step of professional consultation in the absence of complete hazard data.

praeroside_iv_disposal_workflow start Start: this compound Waste Generated assess_sds Is a specific Safety Data Sheet (SDS) available? start->assess_sds follow_sds Follow specific disposal instructions in the SDS. assess_sds->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste with Unknown Properties assess_sds->treat_as_hazardous No end End: Proper Disposal Completed follow_sds->end collect_waste Collect in a labeled, sealed, and compatible container. treat_as_hazardous->collect_waste contact_ehs Contact Institutional EHS or a Certified Disposal Vendor. collect_waste->contact_ehs professional_disposal Arrange for Professional Waste Disposal. contact_ehs->professional_disposal professional_disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.